Product packaging for 4-(2-Bromoethyl)oxepine(Cat. No.:CAS No. 832110-96-0)

4-(2-Bromoethyl)oxepine

Cat. No.: B15409360
CAS No.: 832110-96-0
M. Wt: 201.06 g/mol
InChI Key: HHVYANIDJHXSHO-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)oxepine is a valuable chemical building block incorporating both an oxepine ring and a reactive bromoethyl side chain. This structure makes it a compound of significant interest in exploratory organic synthesis and medicinal chemistry. The oxepine motif, a seven-membered oxygen-containing heterocycle, is a core structural element found in a range of bioactive molecules, particularly in marine natural products which have shown notable cytotoxic properties . The 2-bromoethyl substituent serves as a versatile handle for further functionalization, enabling researchers to employ this reagent in coupling reactions and as a synthetic intermediate for the construction of more complex molecular architectures. Its potential applications include serving as a precursor in the development of novel pharmacologically active compounds, given the demonstrated importance of the oxepane scaffold in drugs with anticancer, antibacterial, and antifungal activities . Researchers are encouraged to utilize this compound for in vitro studies and as a key intermediate in synthetic pathways. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO B15409360 4-(2-Bromoethyl)oxepine CAS No. 832110-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832110-96-0

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

4-(2-bromoethyl)oxepine

InChI

InChI=1S/C8H9BrO/c9-5-3-8-2-1-6-10-7-4-8/h1-2,4,6-7H,3,5H2

InChI Key

HHVYANIDJHXSHO-UHFFFAOYSA-N

Canonical SMILES

C1=COC=CC(=C1)CCBr

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The direct synthesis of "4-(2-Bromoethyl)oxepine" from "hydroxyphenethyl bromide" is not well-documented in scientific literature. This guide presents a proposed multi-step synthetic route to a plausible, related target molecule, 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine , based on established organic chemistry principles. The experimental protocols are derived from analogous transformations and should be considered illustrative.

Introduction

Benzoxepine derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1][2] This technical guide outlines a comprehensive, albeit proposed, synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. The synthesis begins with the commercially available starting material, 4-bromophenol, and proceeds through a series of well-established reactions, including Williamson ether synthesis, intramolecular cyclization, Suzuki-Miyaura coupling, hydroboration-oxidation, and bromination. Each step is detailed with a proposed experimental protocol, and quantitative data from analogous reactions are provided for reference.

Overall Synthetic Scheme

The proposed multi-step synthesis is illustrated below.

Synthetic_Pathway A 4-Bromophenol B 1-(Allyloxy)-4-bromobenzene A->B  Allyl bromide, K2CO3, Acetone   C 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine B->C  Polyphosphoric acid, Heat   D 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine C->D  Vinylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3, Dioxane/H2O   E 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol D->E  1. BH3·THF  2. H2O2, NaOH   F 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine E->F  PBr3 or CBr4/PPh3, CH2Cl2  

Figure 1: Proposed synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.

Experimental Protocols and Data

Step 1: Synthesis of 1-(Allyloxy)-4-bromobenzene

This step involves a Williamson ether synthesis to couple 4-bromophenol with allyl bromide.[3][4][5]

Experimental Protocol: To a solution of 4-bromophenol (1.0 eq.) in acetone, potassium carbonate (2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

ParameterValue/ConditionReference
Reactants4-Bromophenol, Allyl bromide[4]
BasePotassium Carbonate (K₂CO₃)[4]
SolventAcetone[4]
TemperatureReflux[4]
Typical Yield85-95%[4]

Table 1: Reaction parameters for the synthesis of 1-(allyloxy)-4-bromobenzene.

Step 2: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine

This step involves an intramolecular cyclization to form the benzoxepine ring system.[6] Polyphosphoric acid (PPA) is a common reagent for this type of transformation.

Experimental Protocol: 1-(Allyloxy)-4-bromobenzene (1.0 eq.) is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100°C with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

ParameterValue/ConditionReference
Reactant1-(Allyloxy)-4-bromobenzene[6]
ReagentPolyphosphoric Acid (PPA)[6]
Temperature80-100°C[6]
Typical Yield60-75%[6]

Table 2: Reaction parameters for the synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine.

Step 3: Synthesis of 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine

A Suzuki-Miyaura cross-coupling reaction is employed to introduce a vinyl group at the 7-position of the benzoxepine ring.[7][8][9]

Experimental Protocol: A mixture of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.), vinylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90°C for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

ParameterValue/ConditionReference
Reactants7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine, Vinylboronic acid pinacol ester[10][11]
CatalystPd(dppf)Cl₂[10][11]
BasePotassium Carbonate (K₂CO₃)[10][11]
SolventDioxane/Water[10][11]
Temperature80-90°C[10][11]
Typical Yield70-85%[10][11]

Table 3: Reaction parameters for the synthesis of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine.

Step 4: Synthesis of 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol

The vinyl group is converted to a primary alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity.[12][13][14][15][16]

Experimental Protocol: To a solution of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is cooled back to 0°C, and a solution of sodium hydroxide (3 M, 3.0 eq.) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

ParameterValue/ConditionReference
Reactant7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine[13][14]
Reagents1. BH₃·THF2. H₂O₂, NaOH[13][14]
SolventTetrahydrofuran (THF)[13][14]
Temperature0°C to Room Temperature[13][14]
Typical Yield80-90%[13][14]

Table 4: Reaction parameters for the synthesis of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol.

Step 5: Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine

The final step is the conversion of the primary alcohol to the target bromoethyl derivative. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine (Appel reaction).[17][18][19][20]

Experimental Protocol (using PBr₃): To a solution of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 eq.) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. Purification can be performed by column chromatography if necessary.

ParameterValue/ConditionReference
Reactant2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol[19][20]
ReagentPhosphorus Tribromide (PBr₃)[19][20]
SolventDichloromethane (CH₂Cl₂)[19][20]
Temperature0°C to Room Temperature[19][20]
Typical Yield75-90%[19][20]

Table 5: Reaction parameters for the synthesis of 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product purification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Combine Reactants, Solvent, and Reagents B Establish Reaction Conditions (Temperature, Atmosphere) A->B C Monitor Progress (e.g., TLC, LC-MS) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

References

Technical Guide: Properties and Synthesis of Bromoethyl-Substituted Oxepines

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of the available chemical properties for 2-(2-Bromoethyl)oxepine and outlines a general synthetic methodology for substituted oxepines that could be adapted for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties of 2-(2-Bromoethyl)oxepine

Due to the limited availability of experimental data, the following table summarizes the key computed chemical properties for 2-(2-Bromoethyl)oxepine. It is important to note that experimentally determined values for properties such as boiling and melting points are not currently available in the cited sources.

PropertyValueSource
CAS Number 832110-93-7[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Exact Mass 199.98400 Da[1]
Polar Surface Area (PSA) 9.23 Ų[1]
LogP (calculated) 2.75540[1]

Potential Synthesis of Substituted Oxepines: An Experimental Approach

A common and established method for the synthesis of the oxepine ring system involves the ring expansion of a corresponding 1,4-cyclohexadiene derivative. This process typically involves a three-step sequence: epoxidation, bromination, and subsequent dehydrohalogenation. The electronic nature of substituents on the starting cyclohexadiene can influence the position of substitution on the resulting oxepine ring.

General Experimental Protocol:

  • Epoxidation of 1,4-Cyclohexadiene: The starting 1,4-cyclohexadiene derivative is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform. An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a mild base (e.g., sodium bicarbonate) to remove excess peroxyacid and acidic byproducts, respectively. The organic layer is then dried and the solvent removed under reduced pressure to yield the epoxide.

  • Bromination of the Epoxide: The crude epoxide is dissolved in a solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) is added, along with a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated to reflux and irradiated with a light source to facilitate the bromination. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield the dibromo-epoxide derivative.

  • Dehydrohalogenation to form the Oxepine Ring: The resulting dibromo-epoxide is dissolved in a suitable solvent and treated with a strong base to induce dehydrohalogenation and subsequent ring expansion to the oxepine. The choice of base and reaction conditions can be critical and may require optimization. Upon completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to isolate the desired substituted oxepine.

Biological and Pharmacological Context

The oxepine scaffold is a recurring motif in a variety of natural products and has garnered significant interest in medicinal chemistry. Derivatives of oxepine have been reported to exhibit a broad range of biological activities. While no specific biological data for 2-(2-Bromoethyl)oxepine has been found, the general class of oxepines has been investigated for various therapeutic applications.

Experimental Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of substituted oxepines from 1,4-cyclohexadiene derivatives.

G General Synthesis of Substituted Oxepines cluster_0 Step 1: Epoxidation cluster_1 Step 2: Bromination cluster_2 Step 3: Dehydrohalogenation start 1,4-Cyclohexadiene Derivative product1 Cyclohexene Epoxide start->product1 Epoxidation step1_reagent m-CPBA in CH2Cl2 product2 Dibromo-epoxide product1->product2 Radical Bromination step2_reagent NBS, AIBN in CCl4 final_product Substituted Oxepine product2->final_product Ring Expansion step3_reagent Strong Base

References

Spectroscopic Characterization of 4-(2-Bromoethyl)oxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "4-(2-Bromoethyl)oxepine" is not well-documented in publicly available chemical literature. As such, the following spectroscopic data is a representative and hypothetical dataset constructed for illustrative purposes. The experimental protocols and analysis workflow are, however, standard methodologies in chemical research.

This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Hypothetical Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

1.1. NMR Spectroscopy Data

  • ¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.25d1H8.5H2/H6
6.10t1H7.0H3/H5
5.80m1H-H4
3.60t2H7.5-CH₂-Br
3.05t2H7.5Oxepine-CH₂-
  • ¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
145.5C2/C6
135.0C4
128.0C3/C5
38.5Oxepine-CH₂-
32.0-CH₂-Br

1.2. Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3010MediumC-H stretch (alkene)
2960-2850MediumC-H stretch (alkane)
1650MediumC=C stretch (conjugated)
1240StrongC-O-C stretch (ether)
680StrongC-Br stretch

1.3. Mass Spectrometry (MS) Data

  • Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
20298[M]⁺ (with ⁸¹Br)
200100[M]⁺ (with ⁷⁹Br)
12185[M - Br]⁺
10740[M - CH₂CH₂Br]⁺
9160Tropylium ion, [C₇H₇]⁺ (from rearrangement)

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data was collected over 16 scans with a spectral width of 16 ppm. ¹³C NMR data was collected over 1024 scans with a spectral width of 240 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

2.3. Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in methanol was introduced into the instrument via direct infusion. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Further_Studies Further Biological or Material Studies Structure_Confirmation->Further_Studies

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Executive Summary

4-(2-Bromoethyl)oxepine is a heterocyclic compound featuring a seven-membered oxepine ring substituted with a bromoethyl group. Its stability is governed by the interplay of the strained, non-aromatic oxepine ring and the reactive bromoethyl side chain. Key potential degradation pathways include hydrolysis of the bromoethyl group, thermal and photochemical rearrangements of the oxepine ring, and enzymatic degradation. This document outlines these potential pathways, provides representative experimental protocols for assessing stability, and summarizes expected reactivity trends based on analogous compounds.

Predicted Stability Profile

The overall stability of this compound is expected to be limited. The oxepine ring itself is a high-energy, non-planar system that exists in equilibrium with its valence tautomer, benzene oxide. This equilibrium is influenced by substituents. The presence of the bromoethyl group introduces a primary alkyl halide, which is susceptible to nucleophilic substitution and elimination reactions.

Potential Degradation Pathways

Hydrolysis of the Bromoethyl Group

The bromoethyl side chain is susceptible to hydrolysis, a common degradation pathway for alkyl halides. This reaction can proceed via nucleophilic substitution (SN2) by water or hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)oxepine and hydrobromic acid. The rate of hydrolysis is dependent on temperature, pH, and the presence of nucleophiles.[1][2][3] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making bromoalkanes more reactive towards hydrolysis.[1][4]

G A This compound B 4-(2-Hydroxyethyl)oxepine A->B H2O (Nucleophilic Substitution) C HBr A->C H2O (Nucleophilic Substitution)

Oxepine Ring Instability and Rearrangement

The oxepine ring itself is subject to several modes of degradation and rearrangement:

  • Valence Tautomerism: Oxepine exists in a dynamic equilibrium with its valence isomer, benzene oxide.[5] The position of this equilibrium is influenced by substituents on the ring.

  • Thermal and Photochemical Rearrangements: Oxepine and its derivatives can undergo thermal and photochemical rearrangements. For instance, some oxepines have been observed to degrade to a benzene core upon heating or under certain reaction conditions.[6][7]

  • Oxidation: The oxepine ring can be susceptible to oxidation. In biological systems, cytochrome P450 can epoxidize oxepine, leading to reactive intermediates that can undergo further reactions.[8]

G A This compound B 4-(2-Bromoethyl)benzene oxide A->B Valence Tautomerization C Aromatic Degradation Products A->C Thermal/Photochemical Rearrangement

Enzymatic Degradation

Microbial degradation of halogenated organic compounds is a known environmental fate.[9] Rhodococcus species, for example, have been shown to degrade bromoethyl ethers, suggesting that enzymatic pathways for the degradation of this compound may exist in biological systems.[10] This would likely involve dehalogenation and/or cleavage of the ether linkage within the oxepine ring.

Data Presentation

As no quantitative data for this compound is available, the following table presents representative data for the hydrolysis of bromoethane to illustrate the expected reactivity of the bromoethyl group.

CompoundReactionConditionsHalf-life (t1/2)Reference
BromoethaneHydrolysisWater, 50°CNot specified, but faster than chloroethane[4]
BromoethaneHydrolysisAqueous NaOHFaster than with water alone[2]

Experimental Protocols

The following are generalized experimental protocols that could be adapted to study the stability of this compound.

Protocol for Assessing Hydrolytic Stability

This protocol is based on methods used for determining the hydrolysis rate of halogenoalkanes.[1][4][11]

G A Prepare solution of this compound in ethanol D Mix solutions and start timer A->D B Prepare test tubes with acidified aqueous silver nitrate B->D C Equilibrate solutions at a constant temperature (e.g., 50°C) C->D E Monitor for the formation of AgBr precipitate D->E F Record time to precipitation as a measure of hydrolysis rate E->F

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol.

  • Reaction Setup: In a series of test tubes, place a solution of acidified aqueous silver nitrate. The ethanol is used to increase the solubility of the haloalkane.[2]

  • Temperature Control: Place the test tubes in a constant temperature water bath (e.g., 50°C) to allow them to equilibrate.

  • Initiation of Reaction: Add a known volume of the this compound solution to each test tube and start a timer.

  • Observation: Monitor the tubes for the formation of a cream-colored precipitate of silver bromide (AgBr).

  • Data Collection: Record the time taken for the precipitate to appear. The rate of reaction can be compared to other halogenated compounds under the same conditions.

Protocol for Assessing Thermal Stability

This protocol is a general approach for evaluating the thermal decomposition of a compound.

Methodology:

  • Sample Preparation: Place a known quantity of this compound in a suitable container for thermal analysis (e.g., a sealed tube or a thermogravimetric analysis (TGA) pan).

  • Inert Atmosphere: Purge the container with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.

  • Analysis of Degradants: Analyze the volatile degradation products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determination of Decomposition Temperature: For TGA, the temperature at which significant mass loss occurs is determined.

Conclusion

While specific data for this compound is lacking, a comprehensive understanding of its likely stability and degradation can be inferred from the chemistry of its constituent parts. The bromoethyl group is expected to be the primary site of hydrolytic instability, while the oxepine ring is susceptible to thermal and photochemical rearrangements. Researchers and drug development professionals should consider these potential liabilities when working with this and structurally related compounds. Further experimental work is necessary to quantify the stability and definitively identify the degradation products of this compound.

References

A Theoretical Conformational Analysis of 4-(2-Bromoethyl)oxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The seven-membered oxepine ring is a crucial heterocyclic motif found in numerous bioactive natural products and pharmaceuticals.[1][2] Its inherent flexibility, stemming from a non-planar, boat-like conformation, presents a significant challenge and opportunity in drug design.[3][4] Understanding the conformational landscape of substituted oxepines is paramount for predicting molecular interactions and biological activity. This technical guide outlines a comprehensive theoretical framework for the conformational analysis of the novel compound 4-(2-Bromoethyl)oxepine. While specific experimental data for this compound is not publicly available, this document provides a robust, scientifically-grounded protocol based on established computational chemistry methods. It serves as a blueprint for researchers seeking to characterize the conformational preferences of this and similar medium-sized ring systems.[5]

Introduction: The Significance of Conformational Analysis

The three-dimensional arrangement of a molecule, its conformation, profoundly influences its physical, chemical, and biological properties.[6] For flexible molecules like this compound, which can exist as a dynamic ensemble of interconverting conformers, identifying the most stable, low-energy structures is a critical step in understanding its potential as a therapeutic agent. Computational chemistry offers powerful tools to explore this conformational space, providing insights that can guide synthesis and experimental validation.[7]

The oxepine ring itself is an anti-aromatic, 8-pi electron system that avoids planarity, typically adopting a boat or chair-like conformation.[3] The presence of a flexible bromoethyl substituent at the 4-position introduces additional degrees of rotational freedom, further complicating the conformational landscape. This guide details the theoretical methodologies required to systematically explore these conformational possibilities and predict the most populated states.

Theoretical Methodology

A multi-step computational approach is recommended to efficiently and accurately map the potential energy surface of this compound. This involves an initial broad search for conformers followed by higher-level quantum mechanical calculations for refinement.

Conformational Search

The initial exploration of the vast conformational space can be effectively performed using molecular mechanics or semi-empirical methods, which are computationally less demanding.

  • Systematic Search: This involves the systematic rotation of all rotatable bonds (the C-C and C-O bonds of the oxepine ring, and the C-C and C-Br bonds of the bromoethyl side chain) in discrete angular increments.

  • Stochastic Methods: Techniques like Monte Carlo simulations or molecular dynamics provide a more random sampling of the conformational space and are adept at overcoming energy barriers to find diverse low-energy structures.[6]

Quantum Mechanical Optimization and Energy Calculation

Following the initial search, the identified unique conformers should be subjected to more rigorous quantum mechanical calculations for accurate geometry optimization and energy determination. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[8]

  • Recommended Functional and Basis Set: A combination like the B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for initial optimizations. For more refined energies, a larger basis set such as 6-311+G(2d,p) is recommended, especially to accurately model the bromine atom and potential non-covalent interactions.[8]

  • Solvation Effects: To simulate a more realistic biological environment, solvation effects can be incorporated using a Polarizable Continuum Model (PCM).[9]

Data Presentation: Hypothetical Conformational Analysis Results

The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables represent a hypothetical outcome for the analysis of this compound.

Table 1: Key Conformers and Their Relative Energies

Conformer IDDihedral Angle (C3-C4-Cα-Cβ) (°)Dihedral Angle (C4-Cα-Cβ-Br) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 178.565.20.0045.2
Conf-2 -62.1175.80.4525.1
Conf-3 60.5-68.90.8813.5
Conf-4 179.1-70.31.257.3
Conf-5 -65.363.11.504.9

Note: Dihedral angles are hypothetical and serve as an example of how to distinguish key conformers.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer (Conf-1)

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (ppm) C2-H: 6.1, C3-H: 5.8, C5-H: 5.9, C6-H: 6.2, Cα-H: 2.8, Cβ-H: 3.5
¹³C NMR Chemical Shift (ppm) C2: 125.4, C3: 128.1, C4: 40.2, C5: 129.3, C6: 126.8, Cα: 35.1, Cβ: 30.7
Key IR Frequencies (cm⁻¹) C-H (alkene): 3050, C-H (alkane): 2950, C=C: 1650, C-O-C: 1250, C-Br: 650

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from the computational output.

Experimental Protocols for Validation

Theoretical predictions must be validated through experimental data. The following protocols outline standard procedures for the spectroscopic and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10]

  • Objective: To determine the connectivity and conformational features of this compound in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of all hydrogen atoms.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, confirming the molecular structure.

    • NOESY/ROESY: Nuclear Overhauser Effect experiments can provide information about through-space interactions between protons, which can help to deduce the preferred conformation in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

  • Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include those for C=C bonds, C-O ether linkages, and the C-Br bond.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[13]

  • Objective: To determine the precise solid-state conformation and molecular geometry of this compound.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[14]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

conformational_analysis_workflow cluster_computational Computational Workflow cluster_experimental Experimental Validation start Initial 3D Structure of This compound conf_search Conformational Search (Molecular Mechanics/Stochastic) start->conf_search unique_confs Identify Unique Low-Energy Conformers conf_search->unique_confs dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) unique_confs->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc final_energy Single-Point Energy Calculation (e.g., B3LYP/6-311+G(2d,p) with PCM) freq_calc->final_energy analysis Analyze Relative Energies and Boltzmann Populations final_energy->analysis comparison Compare Experimental Data with Theoretical Predictions analysis->comparison synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography synthesis->xray nmr->comparison ir->comparison xray->comparison

Caption: Workflow for theoretical conformational analysis and experimental validation.

conformer_relationship Conf1 Conf-1 (0.00 kcal/mol) Conf2 Conf-2 (0.45 kcal/mol) Conf1->Conf2 ΔE = 0.45 Conf3 Conf-3 (0.88 kcal/mol) Conf1->Conf3 ΔE = 0.88 Conf4 Conf-4 (1.25 kcal/mol) Conf2->Conf4 ΔE = 0.80 Conf5 Conf-5 (1.50 kcal/mol) Conf2->Conf5 ΔE = 1.05

Caption: Energy relationships between hypothetical low-energy conformers.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By combining robust computational methods with targeted experimental validation, researchers can gain critical insights into the structure-activity relationships of this and other novel oxepine derivatives. This knowledge is invaluable for the rational design and development of new therapeutic agents.

References

In-depth Technical Guide: The Potential of 4-(2-Bromoethyl)oxepine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific literature and chemical databases has revealed no information on the synthesis, properties, or reactivity of the specific compound "4-(2-Bromoethyl)oxepine." This suggests that this molecule has not yet been synthesized or characterized by the scientific community.

Therefore, a detailed technical guide with specific quantitative data, established experimental protocols, and known signaling pathways, as originally requested, cannot be provided. To do so would require speculation and the presentation of unverified information, which falls outside the scope of a factual technical document.

However, based on the known reactivity of the oxepine core and the bromoethyl functional group, we can provide a prospective analysis of the potential of a hypothetical "this compound" as a versatile building block in organic synthesis. This guide will explore its potential synthesis, reactivity, and applications by drawing parallels with known, structurally related compounds.

Introduction to Oxepines and Bromoethyl-Functionalized Molecules

Oxepines are seven-membered heterocyclic compounds containing an oxygen atom. Their unique strained ring system and electronic properties make them valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2] The synthesis of functionalized oxepines is an active area of research, with various methods developed for their construction, including ring-closing metathesis and intramolecular cyclization reactions.[1][2]

The 2-bromoethyl group is a common functional handle in organic synthesis. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3][4] This allows for the introduction of a wide variety of functional groups through substitution reactions.[3] Furthermore, the bromoethyl group can participate in elimination reactions to form vinyl groups and can be used to generate organometallic reagents.[3]

Prospective Synthesis of this compound

While no specific synthesis for this compound has been reported, a plausible synthetic strategy can be envisioned based on established methods for oxepine synthesis. A potential retrosynthetic analysis is outlined below.

Retrosynthesis This compound This compound Functionalized Precursor Functionalized Precursor This compound->Functionalized Precursor Ring Closure Starting Materials Starting Materials Functionalized Precursor->Starting Materials Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following key steps:

  • Construction of a suitably functionalized acyclic precursor: This would likely involve a multi-step synthesis to assemble a carbon chain with the necessary oxygen atom and a precursor to the bromoethyl group.

  • Ring-closing reaction: An intramolecular reaction, such as a Williamson ether synthesis or a ring-closing metathesis, could be employed to form the seven-membered oxepine ring.

  • Introduction of the bromoethyl group: This could be achieved through the conversion of a hydroxyl group to a bromide, for example, using a reagent like phosphorus tribromide or carbon tetrabromide and triphenylphosphine.

Predicted Chemical Properties and Reactivity

The reactivity of the hypothetical this compound would be dictated by the interplay of the oxepine ring and the bromoethyl side chain.

Reactivity of the Oxepine Core

The oxepine ring is known to undergo various transformations, including:

  • [4+2] Cycloaddition Reactions: The diene system within the oxepine ring can participate in Diels-Alder reactions with suitable dienophiles.

  • Ring-Opening and Rearrangement Reactions: Under certain conditions, the strained seven-membered ring can undergo ring-opening or rearrangement to form other cyclic or acyclic structures.

  • Epoxidation: The double bonds in the oxepine ring can be epoxidized to introduce new functional groups.

Reactivity of the 2-Bromoethyl Group

The bromoethyl group would be the primary site for introducing molecular diversity.

Reactivity This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Elimination Elimination This compound->Elimination Base Organometallic Formation Organometallic Formation This compound->Organometallic Formation Mg or Li Substituted Oxepine Derivatives Substituted Oxepine Derivatives Nucleophilic Substitution->Substituted Oxepine Derivatives 4-Vinyloxepine 4-Vinyloxepine Elimination->4-Vinyloxepine Grignard/Organolithium Reagent Grignard/Organolithium Reagent Organometallic Formation->Grignard/Organolithium Reagent

Caption: Potential reaction pathways for this compound.

  • Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, azides) could displace the bromide to introduce new functional groups. This would be a powerful tool for generating a library of oxepine derivatives.[3]

  • Elimination Reactions: Treatment with a base could induce elimination of HBr to form a 4-vinyloxepine derivative. This vinyl group could then be further functionalized.[3]

  • Formation of Organometallic Reagents: The bromoethyl group could be converted into a Grignard or organolithium reagent. These powerful nucleophiles could then be used to form new carbon-carbon bonds by reacting with various electrophiles.[3]

Potential Applications in Drug Discovery and Materials Science

Functionalized oxepine scaffolds are of significant interest in medicinal chemistry due to their presence in a number of biologically active natural products.[1] The ability to introduce a diverse range of functionalities via the bromoethyl group would make "this compound" a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

For instance, the introduction of amine or amide functionalities could lead to compounds with potential activity as enzyme inhibitors or receptor ligands. The ability to link the oxepine core to other molecular fragments through the bromoethyl linker would also be advantageous in fragment-based drug design.

In materials science, the vinyl derivative formed through elimination could be a monomer for polymerization, leading to novel polymers with unique optical or electronic properties derived from the oxepine moiety.

Conclusion

While "this compound" remains a hypothetical molecule, its potential as a versatile building block in organic synthesis is significant. The combination of the reactive oxepine core and the synthetically tractable bromoethyl group would offer numerous avenues for the creation of novel and complex molecules. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry and would undoubtedly open up new possibilities in drug discovery and materials science. Further research into the synthesis of functionalized oxepines is warranted to explore the potential of this and other novel oxepine-based building blocks.

References

The Bromoethyl Group in 4-(2-Bromoethyl)oxepine: A Technical Guide to Predicted Reactivity and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the bromoethyl group in the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine. Due to the limited availability of empirical data on this specific molecule, this document extrapolates from established principles of organic chemistry, focusing on nucleophilic substitution and elimination reactions. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by offering insights into potential synthetic pathways and reaction mechanisms. This guide also outlines detailed, hypothetical experimental protocols for systematically investigating the compound's reactivity and includes visualizations of key reaction pathways and experimental workflows.

Introduction: The Oxepine Scaffold and the Bromoethyl Moiety

The oxepine ring system is a seven-membered heterocyclic ether that is a structural motif in various natural products and pharmacologically active compounds. The introduction of a 2-bromoethyl substituent at the 4-position of the oxepine ring presents a versatile synthetic handle for further molecular elaboration. The reactivity of the C-Br bond is of primary interest, as it allows for the introduction of a wide range of functional groups through nucleophilic substitution or the formation of a vinyl group via elimination. Understanding the factors that govern the reactivity of this bromoethyl group is crucial for its effective utilization in medicinal chemistry and materials science.

Predicted Reactivity of the Bromoethyl Group

The bromoethyl group in this compound is a primary alkyl halide. The reactivity of such groups is predominantly governed by two competing mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).[1][2][3]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile replaces a leaving group, in this case, the bromide ion.[2][4] The reaction pathway, either SN1 or SN2, is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1]

  • SN2 Mechanism: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][5] For a primary alkyl halide like the bromoethyl group, the SN2 pathway is generally favored due to the low steric hindrance around the reaction center.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]

  • SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate.[1][3] The first step, the formation of the carbocation, is the rate-determining step.[2] For primary alkyl halides, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely unless there is a stabilizing factor, such as resonance, or if the reaction conditions strongly favor it (e.g., a polar protic solvent and a weak nucleophile).[1][2]

The following diagram illustrates the SN2 reaction pathway for this compound with a generic nucleophile (Nu-).

SN2_Mechanism sub This compound ts [Transition State]‡ sub->ts Slower nu Nu⁻ nu->ts prod 4-(2-Nu-ethyl)oxepine ts->prod Fast br Br⁻ ts->br

Caption: SN2 reaction mechanism for this compound.

The next diagram shows the less likely SN1 pathway, which would proceed through a primary carbocation.

SN1_Mechanism sub This compound carbocation Primary Carbocation Intermediate sub->carbocation Slow (Rate-determining) br Br⁻ prod 4-(2-Nu-ethyl)oxepine carbocation->prod Fast nu Nu⁻

Caption: SN1 reaction mechanism for this compound.

Influence of the Oxepine Ring

The oxepine ring is an electron-rich heterocyclic system. Its influence on the reactivity of the bromoethyl side chain can be considered in terms of electronic and steric effects:

  • Electronic Effects: The oxygen atom in the oxepine ring is electron-withdrawing through induction but can be electron-donating through resonance. The overall electronic effect on the distant bromoethyl group is likely to be minor but could slightly influence the polarity of the C-Br bond.

  • Steric Effects: The oxepine ring is a relatively large and conformationally flexible system. However, being at the 4-position, it is unlikely to pose significant steric hindrance to the approach of a nucleophile to the bromoethyl group, thus favoring the SN2 mechanism.

Predicted Reactivity with Various Nucleophiles

The outcome of the reaction of this compound will be highly dependent on the choice of nucleophile. The following table summarizes the expected products and reaction conditions for a range of common nucleophiles, assuming an SN2 mechanism.

Nucleophile Reagent Solvent Expected Product Reaction Type
HydroxideSodium Hydroxide (NaOH)Water/THF4-(2-Hydroxyethyl)oxepineSN2
CyanideSodium Cyanide (NaCN)DMSO4-(2-Cyanoethyl)oxepineSN2
AzideSodium Azide (NaN3)DMF4-(2-Azidoethyl)oxepineSN2
IodideSodium Iodide (NaI)Acetone4-(2-Iodoethyl)oxepineSN2 (Finkelstein)
AmmoniaAmmonia (NH3)Ethanol4-(2-Aminoethyl)oxepineSN2
ThiolateSodium Thiophenoxide (NaSPh)Ethanol4-(2-Phenylthioethyl)oxepineSN2

Hypothetical Experimental Protocols

To empirically determine the reactivity of this compound, a series of standardized experiments should be conducted.

General Protocol for Nucleophilic Substitution
  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetone, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.1 - 1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines a general experimental workflow for studying the reactivity of this compound.

Experimental_Workflow sub This compound + Nucleophile reaction Reaction in Solvent (Monitor by TLC/GC-MS) sub->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Bromoethyl)oxepine via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxepine scaffold is a seven-membered heterocyclic ring containing an oxygen atom, which is a structural motif found in various natural products and biologically active compounds. The synthesis of functionalized oxepines is of significant interest in medicinal chemistry and drug development. The Ullmann coupling, a copper-catalyzed reaction, provides a powerful method for the formation of C-O bonds, particularly in the context of intramolecular cyclization to form ether linkages within complex molecules. While the direct synthesis of "4-(2-Bromoethyl)oxepine" via an Ullmann coupling has not been explicitly reported in the literature, this document provides a detailed, plausible protocol based on established methodologies for the synthesis of related oxepine derivatives.[1][2][3]

This application note outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of this compound, leveraging an intramolecular Ullmann coupling as the key ring-forming step.

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence culminating in an intramolecular Ullmann coupling to form the oxepine ring. The general approach involves the synthesis of a precursor molecule containing a vinyl halide and a hydroxyl group, positioned appropriately for a 7-membered ring closure.

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted diene precursor, which in turn could be prepared from commercially available starting materials. The key intramolecular Ullmann C-O coupling would form the seven-membered oxepine ring.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Intramolecular Ullmann Coupling

This protocol describes a hypothetical, yet scientifically grounded, method for the synthesis of the target molecule.

Step 1: Synthesis of a Dihydrooxepine Precursor

The initial steps would focus on constructing a linear precursor with the necessary functionalities for the subsequent Ullmann cyclization. This would likely involve several standard organic transformations to assemble a molecule containing a vinyl bromide and a hydroxyl group in the correct positions.

Step 2: Intramolecular Ullmann Coupling for Oxepine Ring Formation

This is the key step for the formation of the seven-membered ring.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dihydroxy-vinyl bromide precursor (1.0 eq).

  • Reagents: Add cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) as the base.

  • Catalyst and Ligand: Add copper(I) iodide (CuI) (0.1-0.2 eq) as the catalyst and 1,10-phenanthroline (0.1-0.2 eq) as the ligand.

  • Solvent: Add anhydrous, degassed dimethylformamide (DMF) or pyridine to achieve a substrate concentration of 0.01-0.1 M.

  • Reaction Conditions: The reaction mixture is heated to 110-140 °C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts. The filtrate is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydrooxepine intermediate.

Step 3: Functional Group Manipulation to Yield this compound

The dihydrooxepine intermediate from the Ullmann coupling would then undergo further chemical modifications to introduce the 2-bromoethyl group at the 4-position. This could involve, for example, the conversion of a hydroxyl group to a bromide.

Data Presentation: Ullmann Coupling Conditions for Oxepine Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of oxepine derivatives via intramolecular Ullmann coupling, based on literature precedents for analogous systems.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Cu(OTf)₂Cs₂CO₃Pyridine12088[1][3]
CuI / 1,10-phenanthrolineK₂CO₃Pyridine130Not specified[4]
Cu(I) dimethylsulfide complexK₂CO₃Pyridine12089[1]
"Activated" Cu powderK₂CO₃Pyridine130Partial conversion[1]
CuI / N,N'-dimethylethylenediamineK₃PO₄Toluene100Not specified[5]

Mandatory Visualization

Diagram 1: Proposed Synthetic Workflow for this compound

G A Starting Materials B Synthesis of Dihydrooxepine Precursor A->B Multi-step synthesis C Intramolecular Ullmann Coupling B->C Key Ring Formation D Dihydrooxepine Intermediate C->D E Functional Group Manipulation D->E Post-cyclization modification F This compound (Target Molecule) E->F

Caption: A proposed workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Ullmann Coupling Components

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions Precursor Dihydrooxepine Precursor (contains -OH and -Br) Catalyst Copper(I) Salt (e.g., CuI, CuOTf) Precursor->Catalyst Product Dihydrooxepine Product Base Inorganic Base (e.g., Cs2CO3) Catalyst->Base Ligand N-donor Ligand (e.g., phenanthroline) Base->Ligand Solvent High-boiling Polar Solvent (e.g., DMF, Pyridine) Ligand->Solvent Temperature High Temperature (100-140 °C) Solvent->Temperature Atmosphere Inert Atmosphere (Nitrogen or Argon) Temperature->Atmosphere

Caption: Key components and conditions for the intramolecular Ullmann coupling.

Concluding Remarks

The synthesis of the novel compound "this compound" is proposed to be achievable through a synthetic route featuring an intramolecular Ullmann C-O coupling reaction. The provided protocols and data, derived from established literature on the synthesis of similar oxepine-containing molecules, offer a robust starting point for researchers in this field.[1][2][3] Successful execution of this synthesis would provide access to a new functionalized oxepine derivative for potential applications in drug discovery and development. Careful optimization of the Ullmann coupling conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields of the desired product.

References

Application Notes and Protocols: Ring-Closing Metathesis (RCM) Approach to "4-(2-Bromoethyl)oxepine"

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed application note and a proposed experimental protocol for the synthesis of the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine, via a ring-closing metathesis (RCM) strategy. As the direct synthesis of this specific target has not been explicitly reported in the reviewed literature, this protocol is a well-reasoned proposal based on established methodologies for the synthesis of substituted oxepines and other seven-membered rings using RCM.[1][2][3] These notes are intended for researchers and professionals in organic synthesis and drug development, offering a comprehensive guide to the synthesis of a suitable diene precursor and its subsequent cyclization using a Grubbs-type catalyst.

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of cyclic olefins, including various unsaturated rings of 5 to 30 atoms.[4][5][6] The reaction, catalyzed by metal alkylidene complexes developed by Grubbs, Schrock, and Chauvin, is prized for its high functional group tolerance and its ability to form rings that were previously challenging to access efficiently.[4][7] Oxepines, seven-membered heterocyclic ethers, are important structural motifs in a number of biologically active natural products.[2] The development of synthetic routes to novel substituted oxepines is therefore of significant interest to the medicinal and pharmaceutical chemistry communities.

This document outlines a proposed synthetic pathway to this compound, leveraging a terminal diene precursor and a second-generation Grubbs catalyst for the key ring-closing metathesis step.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process: first, the synthesis of a suitable acyclic diene precursor, and second, the ring-closing metathesis to form the target oxepine.

A plausible diene precursor, 3-(allyloxy)hex-5-en-1-ol, can be synthesized and subsequently converted to its bromoethyl derivative.

The synthesized diene will be subjected to RCM using a second-generation Grubbs catalyst to yield the desired this compound. The primary byproduct of this reaction is volatile ethylene, which helps to drive the reaction to completion.[4]

Data Presentation

The following table summarizes representative quantitative data for the RCM synthesis of substituted oxepines, based on analogous transformations found in the literature.[1][2] This data provides expected ranges for key reaction parameters.

ParameterExpected ValueSource (Analogous Systems)
Catalyst Loading 2-10 mol%[1][2]
Substrate Concentration 0.01 - 0.1 M[1]
Reaction Temperature 25 - 60 °C[8]
Reaction Time 2 - 24 hours[1][8]
Typical Yield 25 - 91%[1][2]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents, especially those containing bromine and ruthenium, should be handled with care.

  • To a stirred solution of but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of allyl trichloroacetimidate (1.2 eq) followed by a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diene precursor.

  • To a stirred solution of 3-(allyloxy)hex-5-en-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bromo-functionalized diene.

  • In a glovebox, dissolve the diene precursor, 1-bromo-2-(hex-5-en-3-yloxy)ethane (1.0 eq), in dry, degassed DCM to a concentration of 0.05 M.

  • Add a second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (5 mol%).

  • Heat the reaction mixture to 40 °C and stir under an inert atmosphere.

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

G cluster_precursor Stage 1: Precursor Synthesis cluster_rcm Stage 2: Ring-Closing Metathesis But-3-en-1-ol But-3-en-1-ol Diene_Alcohol 3-(allyloxy)hex-5-en-1-ol But-3-en-1-ol->Diene_Alcohol 1. Allyl TCA 2. TMSOTf (cat.) Allyl_TCA Allyl Trichloroacetimidate Allyl_TCA->Diene_Alcohol Bromo_Diene 1-bromo-2-(hex-5-en-3-yloxy)ethane Diene_Alcohol->Bromo_Diene Appel Reaction Target This compound Bromo_Diene->Target RCM PPh3_CBr4 PPh3, CBr4 PPh3_CBr4->Bromo_Diene Grubbs_II Grubbs' II Catalyst Grubbs_II->Target Ethylene Ethylene Target->Ethylene byproduct

Caption: Proposed synthetic pathway for this compound.

G Start Start Precursor_Synthesis Synthesize Diene Precursor Start->Precursor_Synthesis Purification1 Purify Diene (Chromatography) Precursor_Synthesis->Purification1 RCM_Reaction Perform RCM Reaction Purification1->RCM_Reaction Purification2 Purify Oxepine (Chromatography) RCM_Reaction->Purification2 Characterization Characterize Product (NMR, MS) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization.

G Catalyst [Ru]=CH2 Coordination [2+2] Cycloaddition Catalyst->Coordination Diene Diene Precursor Diene->Coordination Metallacyclobutane Ruthenacyclobutane Intermediate Coordination->Metallacyclobutane Retro_Cycloaddition Retro [2+2] Cycloaddition Metallacyclobutane->Retro_Cycloaddition Intermediate_Alkene Intermediate Alkene Retro_Cycloaddition->Intermediate_Alkene Intramolecular_Coordination Intramolecular Coordination Intermediate_Alkene->Intramolecular_Coordination Final_Metallacyclobutane Final Ruthenacyclobutane Intramolecular_Coordination->Final_Metallacyclobutane Final_Product Oxepine Product Final_Metallacyclobutane->Final_Product Final_Product->Catalyst Regeneration

Caption: Generalized catalytic cycle for ring-closing metathesis.

References

Application Notes and Protocols for the Functionalization of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the bromoethyl side chain of 4-(2-bromoethyl)oxepine. The methodologies described herein are based on established principles of organic chemistry for the reactions of primary alkyl halides. These protocols are intended to serve as a foundational guide for the synthesis of novel oxepine derivatives for potential applications in drug discovery and development.

The bromoethyl group of this compound is a versatile handle for introducing a variety of functional groups through nucleophilic substitution and elimination reactions. The primary nature of the alkyl halide generally favors S(_N)2 reactions with good nucleophiles, while the use of strong, sterically hindered bases can promote E2 elimination.[1][2]

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the direct replacement of the bromine atom with a range of nucleophiles.[1] For a primary alkyl halide like this compound, the S(_N)2 mechanism is the predominant pathway, involving a backside attack by the nucleophile.[1]

Synthesis of 4-(2-Aminoethyl)oxepine Derivatives (Amination)

The introduction of an amino group is a common strategy in medicinal chemistry to enhance pharmacological activity. Direct amination with ammonia or primary amines can lead to the formation of primary, secondary, or tertiary amines. The Gabriel synthesis offers a classic method for the clean synthesis of primary amines.[3][4]

Protocol 1: Gabriel Synthesis of 4-(2-Aminoethyl)oxepine

This two-step procedure first involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[3]

Step 1: N-Alkylation of Potassium Phthalimide

  • Reagents: this compound, Potassium Phthalimide, Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-(oxepin-4-yl)ethyl)phthalimide.

Step 2: Hydrazinolysis

  • Reagents: N-(2-(oxepin-4-yl)ethyl)phthalimide, Hydrazine hydrate, Ethanol

  • Procedure:

    • Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl.

    • Filter the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure, and basify with aqueous NaOH.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na(_2)SO(_4), and concentrate to afford 4-(2-aminoethyl)oxepine.

Synthesis of 4-(2-Alkoxyethyl)oxepine Derivatives (Etherification)

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide.[2][5][6]

Protocol 2: Williamson Ether Synthesis of 4-(2-Methoxyethyl)oxepine

  • Reagents: this compound, Sodium methoxide, Methanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether, wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(2-Cyanoethyl)oxepine (Cyanation)

The introduction of a nitrile group provides a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[7][8][9]

Protocol 3: Cyanation using Sodium Cyanide

  • Reagents: this compound, Sodium cyanide, Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMSO.

    • Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture into a saturated aqueous solution of NaHCO(_3) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Summary of Hypothetical Nucleophilic Substitution Reactions

Product NameNucleophileSolventTypical Yield (%)
4-(2-Aminoethyl)oxepinePhthalimide, then HydrazineDMF, Ethanol70-85
4-(2-Methoxyethyl)oxepineSodium methoxideMethanol85-95
4-(2-Cyanoethyl)oxepineSodium cyanideDMSO80-90

Elimination Reaction

Elimination reactions of alkyl halides lead to the formation of alkenes. For primary alkyl halides, a strong, sterically hindered base is typically required to favor the E2 pathway over the S(_N)2 pathway.[10]

Synthesis of 4-Vinyloxepine

Protocol 4: Dehydrobromination to form 4-Vinyloxepine

  • Reagents: this compound, Potassium tert-butoxide, tert-Butanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tert-butanol.

    • Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the mixture with pentane, wash the combined organic layers with brine, dry over MgSO(_4), and carefully concentrate under reduced pressure at low temperature due to the potential volatility of the product.

    • Purify the crude product by distillation or column chromatography on silica gel.

Table 2: Summary of Hypothetical Elimination Reaction

Product NameBaseSolventTypical Yield (%)
4-VinyloxepinePotassium tert-butoxidetert-Butanol60-75

Visualizations

Reaction Pathways

reaction_pathways start This compound sub Nucleophilic Substitution (SN2) start->sub  Good Nucleophile (e.g., N3-, RO-, CN-) elim Elimination (E2) start->elim  Strong, Bulky Base (e.g., t-BuOK) amine 4-(2-Aminoethyl)oxepine sub->amine 1. K-Phthalimide 2. H2NNH2 ether 4-(2-Methoxyethyl)oxepine sub->ether NaOMe cyanide 4-(2-Cyanoethyl)oxepine sub->cyanide NaCN alkene 4-Vinyloxepine elim->alkene

Functionalization pathways of this compound.
General Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound in anhydrous solvent addition Add nucleophile or base under controlled conditions reagents->addition stir Stir at appropriate temperature addition->stir monitor Monitor progress by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry over desiccant (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize

A general workflow for the synthesis of oxepine derivatives.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The oxepine moiety is a seven-membered heterocyclic ring containing an oxygen atom and is a structural feature in a number of biologically active natural products and synthetic compounds. Derivatives of oxepine have shown promise in medicinal chemistry, exhibiting a range of activities that make them attractive scaffolds for drug discovery. "4-(2-Bromoethyl)oxepine" is a versatile, albeit currently hypothetical, bifunctional molecule that combines the unique conformational properties of the oxepine ring with a reactive bromoethyl side chain. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This document provides detailed protocols for the derivatization of this compound with various nucleophiles, offering a pathway to novel chemical entities for screening and development.

Applications in Medicinal Chemistry

The bromoethyl group on the oxepine scaffold serves as a handle for the covalent attachment of pharmacophores, solubilizing groups, or linkers for bioconjugation. Potential applications of the resulting derivatives include:

  • Scaffold Decoration: Introduction of diverse substituents to explore structure-activity relationships (SAR) around the oxepine core.

  • Linker Chemistry: The ethyl spacer allows for the attachment of larger molecular fragments without steric hindrance from the oxepine ring.

  • Bioisosteric Replacement: The resulting ethers, amines, and thioethers can serve as bioisosteres for other functional groups in known bioactive molecules.

General Reaction Scheme

The nucleophilic substitution reactions of this compound are expected to proceed via an SN2 mechanism, typical for primary alkyl halides. A general representation of this transformation is shown below.

Caption: General SN2 reaction of this compound.

Experimental Protocols

The following protocols are illustrative examples for the reaction of this compound with common nucleophiles.

Protocol 1: Synthesis of 4-(2-(Benzylamino)ethyl)oxepine (Amine Nucleophile)

Objective: To synthesize the secondary amine derivative by reacting this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 215 mg, 1.0 mmol), anhydrous acetonitrile (10 mL), and potassium carbonate (345 mg, 2.5 mmol).

  • Add benzylamine (0.24 mL, 2.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-(benzylamino)ethyl)oxepine.

Protocol 2: Synthesis of 4-(2-(Phenylthio)ethyl)oxepine (Thiol Nucleophile)

Objective: To synthesize the thioether derivative using thiophenol as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (48 mg, 1.2 mmol) in anhydrous THF (5 mL) and cool to 0°C in an ice bath.

  • Slowly add thiophenol (0.11 mL, 1.1 mmol) to the suspension. Stir at 0°C for 30 minutes to form the sodium thiophenolate.

  • Add a solution of this compound (215 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(2-(phenylthio)ethyl)oxepine.

Protocol 3: Synthesis of 3-(Oxepin-4-yl)propanenitrile (Cyanide Nucleophile)

Objective: To extend the carbon chain by one carbon via reaction with sodium cyanide.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (215 mg, 1.0 mmol) and anhydrous DMSO (8 mL).

  • Add sodium cyanide (74 mg, 1.5 mmol) to the solution.

  • Heat the reaction mixture to 60°C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into deionized water (30 mL).

  • Extract the aqueous phase with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: rotary evaporation of diethyl ether).

  • Purify the resulting nitrile by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the hypothetical outcomes for the described nucleophilic substitution reactions. Yields are estimated based on typical SN2 reactions with primary alkyl bromides.

Protocol Nucleophile Product Molecular Formula Molecular Weight ( g/mol ) Hypothetical Yield
1Benzylamine4-(2-(Benzylamino)ethyl)oxepineC₁₆H₁₉NO241.3385%
2Thiophenol4-(2-(Phenylthio)ethyl)oxepineC₁₅H₁₆OS244.3590%
3Sodium Cyanide3-(Oxepin-4-yl)propanenitrileC₁₀H₁₁NO161.2078%

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_workflow Experimental Workflow A Reaction Setup (Reagents, Solvent, Inert Atm.) B Reaction (Heating/Stirring) A->B C Workup (Quenching, Extraction, Washing) B->C D Drying & Concentration C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A standard workflow for synthesis and purification.

Disclaimer: The compound "this compound" is not currently described in the scientific literature. The protocols and data presented herein are hypothetical and based on established principles of organic chemistry. These should serve as a starting point for experimental design, and reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: 4-(2-Bromoethyl)oxepine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a theoretical framework and practical protocols for the utilization of 4-(2-bromoethyl)oxepine as a key intermediate in the synthesis of novel fused heterocyclic systems. The inherent reactivity of both the oxepine ring and the bromoethyl substituent offers a versatile platform for constructing complex molecular architectures of potential interest in medicinal chemistry and materials science. Oxepine and its derivatives are known to be present in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-HIV, and antifungal activities.[1]

Synthesis of the Precursor: this compound

The synthesis of this compound can be envisioned from a hypothetical precursor, oxepine-4-acetic acid, through a two-step reduction and bromination sequence.

G cluster_0 Synthesis of this compound A Oxepine-4-acetic acid B 2-(Oxepin-4-yl)ethanol A->B  Reduction (LiAlH4 or BH3·THF) C This compound B->C  Bromination (PBr3 or Appel Reaction) G cluster_1 Intramolecular Friedel-Crafts Alkylation D This compound E Fused Dihydrooxepine- Cyclopentene Derivative D->E  Lewis Acid (e.g., AlCl3)  Intramolecular Cyclization G cluster_2 Synthesis of Fused Oxepine-Azepine F This compound G N-Substituted Aminoethyl-oxepine F->G  R-NH2  Nucleophilic Substitution H Fused Oxepine-Azepine Derivative G->H  Base (e.g., NaH)  Intramolecular Cyclization G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Fused Heterocycle (Potential Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes & Protocols: Leveraging Oxepine Scaffolds for the Synthesis of Conformationally Restricted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of oxepine derivatives in the synthesis of conformationally restricted analogs for drug discovery and development. While specific data on "4-(2-Bromoethyl)oxepine" is limited, this document outlines the broader applications of the oxepine scaffold, a seven-membered oxygen-containing heterocycle, which is a valuable structural motif in medicinal chemistry.[1] By constraining the conformation of flexible molecules, researchers can enhance potency, selectivity, and pharmacokinetic properties.

The oxepine core is present in various biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties.[2][3] This makes the oxepine scaffold a "privileged structure" in the design of novel therapeutic agents.[2]

Key Applications of Oxepine-Based Conformationally Restricted Analogs:
  • Targeting Tubulin in Cancer Therapy: Conformationally restricted analogs of natural products like combretastatin A-4, which incorporates a benzoxepin ring, have shown potent antiproliferative activity against cancer cell lines.[4] These analogs function by inhibiting tubulin polymerization, a critical process in cell division.

  • Modulating G-Protein Coupled Receptors (GPCRs): The synthesis of constrained analogs of opioid peptides using scaffolds like 4-amino-2-benzazepin-3-one has led to compounds with remarkable shifts in affinity and selectivity for mu- and delta-opioid receptors.[5][6]

  • Developing Novel CGRP Receptor Antagonists: Stereoselective synthesis of conformationally restricted analogs has been successfully applied to develop potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[7]

  • Immunosuppressive Agents: An oxepine-containing diketopiperazine derivative isolated from a marine fungus has demonstrated the ability to suppress murine splenocyte proliferation and ameliorate liver injury in animal models, highlighting its potential as an immunosuppressive agent.[8]

Experimental Protocols

The following protocols are generalized methodologies based on established synthetic routes for oxepine-containing compounds and their analogs. Researchers should adapt these protocols based on the specific substrate and desired target molecule.

Protocol 1: Synthesis of a Benzoxepin Scaffold as a Combretastatin Analog

This protocol is adapted from the synthesis of polymethoxylated rigid analogs of combretastatin A-4.[4]

Objective: To synthesize a 4,5-diarylbenzoxepin, a conformationally restricted analog of combretastatin A-4, to evaluate its antiproliferative activity.

Materials:

  • Substituted 2-hydroxybenzaldehyde

  • Substituted phenylacetic acid

  • Acetic anhydride

  • Sodium acetate

  • Appropriate solvents (e.g., toluene, ethanol)

  • Catalysts (e.g., Palladium on carbon for hydrogenation)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Perkin Condensation: React the substituted 2-hydroxybenzaldehyde with the substituted phenylacetic acid in the presence of acetic anhydride and sodium acetate. Reflux the mixture to yield a lactone intermediate.

  • Lactone Reduction and Cyclization: Reduce the lactone using a suitable reducing agent (e.g., hydrogen gas with a Pd/C catalyst) to yield the corresponding carboxylic acid. Subsequent intramolecular cyclization, which can be acid-catalyzed, will form the dihydrobenzoxepinone core.

  • Aryl Group Introduction: Introduce the second aryl group at the 5-position. This can be achieved through a Grignard reaction or a similar nucleophilic addition to the ketone, followed by dehydration to form the double bond.

  • Final Modification (if necessary): Perform any final modifications, such as demethylation or functional group interconversion, to obtain the desired target compound.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Characterize the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Protocol 2: Intramolecular Ullmann Coupling for Dibenzo[b,f]oxepine Synthesis

This protocol is based on synthetic strategies used for constructing the dibenzo[b,f]oxepine skeleton.[9]

Objective: To synthesize a dibenzo[b,f]oxepine derivative through an intramolecular Ullmann coupling reaction.

Materials:

  • 2-Bromo-2'-hydroxydiaryl ether derivative

  • Copper(I) catalyst (e.g., CuI, copper(I)triflate)

  • A suitable base (e.g., cesium carbonate, potassium carbonate)

  • High-boiling point solvent (e.g., DMF, toluene)

  • Standard inert atmosphere reaction setup

Procedure:

  • Substrate Synthesis: Synthesize the 2-bromo-2'-hydroxydiaryl ether precursor. This can be achieved through a Williamson ether synthesis between a 2-bromophenol and a 2-halobenzaldehyde derivative, followed by further modifications as needed.

  • Intramolecular Cyclization: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromo-2'-hydroxydiaryl ether in the chosen solvent.

  • Add the copper(I) catalyst and the base.

  • Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired dibenzo[b,f]oxepine.

  • Characterization: Confirm the structure of the product using NMR, mass spectrometry, and other relevant analytical methods.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of newly synthesized benzoxepin-based combretastatin analogs, illustrating how such data should be presented for clear comparison.

Compound IDR1 GroupR2 GroupMCF-7 IC₅₀ (nM)[4]MDA-MB-231 IC₅₀ (nM)[4]Tubulin Polymerization Inhibition (%) at 1 µM
BZ-01 HOCH₃15022045
BZ-02 OCH₃OCH₃558068
BZ-03 OHOCH₃254585
BZ-04 FOCH₃12018050
Combretastatin A-4 --1.52.195

Visualizations

Signaling Pathway

cluster_tubulin Microtubule Dynamics Free Tubulin Free Tubulin Microtubules Microtubules Free Tubulin->Microtubules Polymerization Microtubules->Free Tubulin Depolymerization Cell Cycle Arrest Cell Cycle Arrest Microtubules->Cell Cycle Arrest Disruption of Mitotic Spindle Oxepine Analog Oxepine Analog Oxepine Analog->Microtubules Inhibits Polymerization Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting oxepine analogs.

Experimental Workflow

Precursor Synthesis Precursor Synthesis Cyclization Reaction Cyclization Reaction Precursor Synthesis->Cyclization Reaction e.g., Ullmann Coupling Purification Purification Cyclization Reaction->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, MS Biological Evaluation Biological Evaluation Characterization->Biological Evaluation e.g., Cell-based assays Data Analysis Data Analysis Biological Evaluation->Data Analysis End End Data Analysis->End

Caption: General workflow for synthesis and evaluation.

References

Application Notes & Protocols: 4-(2-Bromoethyl)oxepine in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-(2-bromoethyl)oxepine as a synthetic intermediate in the development of kinase inhibitors. While direct literature on this specific compound is limited, this document extrapolates its application based on the well-established role of the oxepine scaffold in potent and selective kinase inhibitors, particularly those targeting p38 MAP kinase.

Introduction: The Oxepine Scaffold in Kinase Inhibitor Design

The oxepine moiety, a seven-membered oxygen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] Its unique three-dimensional conformation allows it to interact favorably with various biological targets, including kinases. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.[3][4][5][6][7][8]

The dibenzo[b,e]oxepine and dibenzo[b,f]oxepine skeletons, in particular, have been successfully employed to generate potent and selective kinase inhibitors.[9][10][11] Notably, metabolically stable dibenzo[b,e]oxepin-11(6H)-ones have emerged as highly selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[12][13]

The hypothetical molecule, this compound, represents a valuable, functionalized building block. The bromoethyl group serves as a versatile linker, enabling the covalent attachment of the oxepine core to various pharmacophores designed to interact with specific regions of the kinase active site, potentially enhancing potency and selectivity.

Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key cascade in the cellular response to inflammatory cytokines and environmental stress. Inhibition of p38α has been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory therapies.[12][14][15][16]

p38_pathway stress Stress / Cytokines tak1 TAK1 stress->tak1 mkk36 MKK3/6 tak1->mkk36 p38 p38 MAPK mkk36->p38 mk2 MK2 p38->mk2 tnf TNF-α, IL-1β Production mk2->tnf inhibitor Dibenzo[b,e]oxepinone Inhibitor inhibitor->p38

p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

While a direct synthetic protocol for a kinase inhibitor starting from this compound is not available in the literature, a representative synthesis of a related dibenzo[b,e]oxepinone p38 MAP kinase inhibitor is provided below. This can be adapted to incorporate functionalized intermediates like this compound.

3.1. Hypothetical Synthesis Using this compound

The 2-bromoethyl functionality on the oxepine core is an ideal electrophilic partner for nucleophilic substitution reactions. For instance, it could react with amines, thiols, or phenols on a partner fragment to form a stable covalent bond, tethering the oxepine to a moiety that interacts with a specific pocket of the target kinase.

3.2. Representative Synthesis of a Dibenzo[b,e]oxepinone p38 Kinase Inhibitor

The following is a generalized protocol for the synthesis of a dibenzo[b,e]oxepinone core, a key scaffold for potent p38 inhibitors.[13]

Step 1: Synthesis of the Dibenzo[b,e]oxepinone Core

A common route involves the intramolecular cyclization of a precursor molecule.

  • Starting Materials: 2-(phenoxymethyl)benzoic acid derivative.

  • Reagents: Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.

  • Procedure:

    • The 2-(phenoxymethyl)benzoic acid derivative is heated in polyphosphoric acid at an elevated temperature (e.g., 100-140 °C) for several hours.

    • The reaction mixture is then cooled and poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purification is typically achieved by recrystallization or column chromatography to yield the dibenzo[b,e]oxepin-11(6H)-one core.

3.3. p38α Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against p38α kinase can be determined using a variety of commercially available assay kits, often based on FRET (Fluorescence Resonance Energy Transfer) or luminescence.

  • Principle: The assay measures the phosphorylation of a specific substrate by the p38α kinase. The presence of an inhibitor reduces the rate of phosphorylation.

  • General Procedure:

    • The kinase, substrate (e.g., ATF-2), and ATP are combined in a buffer solution in the wells of a microplate.

    • The test compound (inhibitor) is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time.

    • A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to the kinase activity.

    • The signal is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: p38α Kinase Inhibition

The following table summarizes the inhibitory activities of several disubstituted dibenzo[b,e]oxepin-11(6H)-ones against p38α kinase, as reported in the literature.[13]

CompoundR1 SubstituentR2 Substituentp38α IC50 (nM)Inhibition of TNF-α release in human whole blood IC50 (nM)
32a H4-Fluorophenyl1.6125
32b H4-Chlorophenyl2.1150
32c H4-Methylphenyl3.5250
32d H4-Methoxyphenyl4.2300
32e 9-OH4-Fluorophenyl1.6125
3i HPyridin-4-yl3.0200

Data extracted from the Journal of Medicinal Chemistry.[13]

Visualizations: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the oxepine scaffold.

workflow design Compound Design & Hypothetical Synthesis Planning synthesis Synthesis of Oxepine Analogs design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening In vitro Kinase Assay (p38α IC50 Determination) purification->screening cellular Cell-based Assays (e.g., TNF-α Release) screening->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Optimization sar->optimization optimization->design

Workflow for Oxepine-Based Kinase Inhibitor Development.

Conclusion

While this compound itself is not extensively documented, its potential as a versatile synthetic intermediate for kinase inhibitor development is significant. The established importance of the oxepine scaffold, particularly in potent p38 MAP kinase inhibitors, provides a strong rationale for the exploration of novel, functionalized oxepine building blocks. The protocols and data presented here, derived from existing research on related compounds, offer a solid foundation for researchers to design and synthesize new generations of oxepine-based kinase inhibitors.

References

Application of "4-(2-Bromoethyl)oxepine" in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxepine scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds.[1][2] Its unique seven-membered ring structure imparts interesting conformational properties, making it an attractive core for the design of novel therapeutic agents. Derivatives of the oxepine family, particularly dibenzo[b,f]oxepines, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and neuroprotective effects.[3][4] The development of compound libraries based on the oxepine core is therefore a promising strategy for the discovery of new drug candidates.[1]

This document describes the application of the versatile building block, "4-(2-Bromoethyl)oxepine," in the synthesis of a targeted medicinal chemistry library. The bromoethyl functionality serves as a key reactive handle for introducing a diverse range of substituents via nucleophilic substitution reactions, enabling the exploration of the chemical space around the oxepine core. While direct literature on "this compound" is not available, this application note provides a representative protocol based on the known reactivity of similar bromo-functionalized heterocyclic compounds and general synthetic methodologies for oxepine derivatives.

Key Applications

  • Scaffold for Diversity-Oriented Synthesis: The oxepine core provides a rigid and conformationally defined scaffold for the attachment of various functional groups.

  • Versatile Building Block: The bromoethyl group on the oxepine ring is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[5][6]

  • Access to Novel Chemical Space: The synthesis of libraries based on the "this compound" core allows for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with unique biological activities.

Experimental Protocols

General Protocol for the Synthesis of a 4-(2-Aminoethyl)oxepine Library

This protocol describes a general method for the parallel synthesis of a library of 4-(2-aminoethyl)oxepine derivatives via the reaction of "this compound" with a diverse set of primary and secondary amines.

Materials:

  • This compound (hypothetical starting material)

  • A diverse library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an array of reaction vials, add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • To each vial, add a unique primary or secondary amine (1.2 eq.) from the amine library.

  • Add potassium carbonate (2.0 eq.) to each vial.

  • Seal the vials and heat the reaction mixtures to 60 °C for 12 hours.

  • Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixtures to cool to room temperature.

  • Dilute each reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers for each reaction and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify each crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(2-aminoethyl)oxepine derivatives.

  • Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the hypothetical results for the synthesis of a small, representative library of 4-(2-aminoethyl)oxepine derivatives.

Entry Amine Nucleophile Product Structure Yield (%) Purity (%)
1Morpholine(Structure Image)85>98
2Piperidine(Structure Image)82>98
3Aniline(Structure Image)75>95
4Benzylamine(Structure Image)88>98
54-Methoxyaniline(Structure Image)78>95

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis This compound This compound Reaction_Vial Reaction Vial DMF, K2CO3, 60 °C This compound->Reaction_Vial Amine_Library Amine Library (R1R2NH) Amine_Library->Reaction_Vial Workup Aqueous Workup & Extraction Reaction_Vial->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Products Final Product Library 4-(2-Aminoethyl)oxepine Derivatives Characterization->Final_Products

Caption: Experimental workflow for the parallel synthesis of a 4-(2-aminoethyl)oxepine library.

G Oxepine_Derivative Oxepine Derivative (e.g., from library) Tubulin Tubulin Dimers (α/β) Oxepine_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cancer Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

References

Application Note and Protocol: Synthesis of 4-(2-Bromoethyl)oxepine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxepine scaffolds are seven-membered heterocyclic rings containing an oxygen atom, which have garnered interest in medicinal chemistry due to their conformational flexibility and potential to interact with a variety of biological targets. The development of novel oxepine derivatives is a promising avenue for the discovery of new therapeutic agents. This document outlines a detailed protocol for the synthesis of a library of 4-(2-bromoethyl)oxepine derivatives, designed for subsequent structure-activity relationship (SAR) studies. The bromoethyl group serves as a versatile handle for further chemical modification or as a reactive moiety for covalent interaction with biological targets.

Proposed Synthetic Pathway

A multi-step synthetic protocol is proposed, starting from commercially available materials to generate the target this compound derivatives. The general scheme involves the construction of a functionalized oxepine ring, followed by the introduction and modification of the 4-(2-bromoethyl) side chain.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A Starting Material (Substituted Phenol) B Step 1: Birch Reduction A->B Na, liq. NH3, EtOH C Intermediate 1 (Cyclohexadiene derivative) B->C D Step 2: Epoxidation C->D m-CPBA E Intermediate 2 (Epoxide) D->E F Step 3: Ring Expansion E->F Lewis Acid (e.g., BF3·OEt2) G Intermediate 3 (Oxepine derivative) F->G H Step 4: Vilsmeier-Haack Reaction G->H POCl3, DMF I Intermediate 4 (4-formyloxepine) H->I J Step 5: Wittig Reaction I->J Ph3P=CH2 K Intermediate 5 (4-vinyloxepine) J->K L Step 6: Hydrobromination K->L HBr, AIBN M Final Product (this compound derivative) L->M

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the target compounds.

Step 1: Synthesis of Cyclohexadiene derivative (Intermediate 1)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet, add liquid ammonia (200 mL) at -78 °C.

  • Addition of Reagents: To the stirring liquid ammonia, add sodium metal (4.6 g, 0.2 mol) in small pieces until a persistent blue color is obtained.

  • Slowly add a solution of the starting substituted phenol (0.1 mol) in absolute ethanol (50 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of ammonium chloride (10.7 g, 0.2 mol).

  • Work-up: Allow the ammonia to evaporate overnight. Add water (100 mL) to the residue and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2-6: Synthesis of this compound derivative (Final Product)

Due to the sensitive nature of the oxepine ring, the subsequent steps should be carried out under an inert atmosphere and with anhydrous solvents.

StepReactionReagents and Conditions
2 Epoxidation Intermediate 1 (1 equiv.), m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in dichloromethane (DCM) at 0 °C to room temperature for 12 hours.
3 Ring Expansion Intermediate 2 (1 equiv.) in anhydrous toluene, cooled to -78 °C. Add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 equiv.) dropwise. Allow to warm to room temperature and stir for 4 hours.
4 Vilsmeier-Haack To a solution of Intermediate 3 (1 equiv.) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.5 equiv.) at 0 °C. Stir at room temperature for 6 hours.
5 Wittig Reaction To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equiv.) at 0 °C. Stir for 30 min, then add a solution of Intermediate 4 (1 equiv.) in THF. Stir for 12 hours.
6 Hydrobromination To a solution of Intermediate 5 (1 equiv.) in a suitable solvent, add a solution of hydrogen bromide (HBr) and a radical initiator such as azobisisobutyronitrile (AIBN). Stir under UV irradiation for 4 hours.

Hypothetical SAR Study Data

For the purpose of SAR studies, a library of derivatives would be synthesized where the substituents on the oxepine ring are varied. Below is a table summarizing hypothetical quantitative data for a series of synthesized compounds and their fictional biological activity against a hypothetical kinase target, "Kinase X".

Compound IDR1R2Yield (%)IC50 (nM) vs. Kinase X
OXE-Br-01 HH45520
OXE-Br-02 6-MeH42410
OXE-Br-03 7-MeH40650
OXE-Br-04 6-ClH35250
OXE-Br-05 7-ClH33380
OXE-Br-06 6-OMeH38800
OXE-Br-07 H2-F-Ph30150
OXE-Br-08 H4-CN-Ph2895

Proposed Signaling Pathway for SAR Studies

The synthesized this compound derivatives could be investigated as potential inhibitors of a hypothetical "Kinase X" which is implicated in a cancer-related signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activation DownstreamProtein Downstream Protein KinaseX->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Translocation OxepineDerivative This compound Derivative OxepineDerivative->KinaseX Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway showing the inhibitory action of the oxepine derivative.

Disclaimer: The synthetic protocols and SAR data presented in this document are proposed based on established chemical principles and are for illustrative purposes. Actual experimental conditions and results may vary and would require optimization and validation in a laboratory setting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of "4-(2-Bromoethyl)oxepine," a potentially novel oxepine derivative. Due to the limited specific literature on this compound, this guide is based on established principles of oxepine synthesis and general organic chemistry troubleshooting.

Troubleshooting Guides

Problem 1: Low or No Yield of the Oxepine Ring

The construction of the seven-membered oxepine ring is often challenging due to unfavorable entropic factors and potential ring strain.[1] If you are experiencing low or no yield during the cyclization step to form the oxepine core, consider the following:

Possible Causes and Solutions:

  • Inefficient Cyclization Strategy: The chosen method for ring closure may not be optimal for your specific substrate.

    • Troubleshooting:

      • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction at a very low concentration (0.01-0.001 M).

      • Alternative Cyclization Methods: Explore different synthetic routes to the oxepine ring reported in the literature for analogous compounds. These can include:

        • Intramolecular Ullmann Coupling: This has been used successfully for the synthesis of various oxepine derivatives.[2][3]

        • Ring-Closing Metathesis (RCM): If your precursor has two terminal alkenes, RCM is a powerful tool for forming large rings.[2]

        • Intramolecular Nucleophilic Substitution: A hydroxyl group can displace a leaving group to form the ether linkage of the oxepine.

  • Precursor Instability: The starting material for the cyclization may be degrading under the reaction conditions.

    • Troubleshooting:

      • Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less reactive catalyst/reagent.

      • Protection/Deprotection Strategy: Ensure that all functional groups that are not involved in the cyclization are adequately protected and that the deprotection step is clean.

  • Equilibrium with Benzene Oxide: Oxepine exists in equilibrium with its corresponding benzene oxide form.[2][3] This equilibrium can be influenced by substituents and temperature, potentially leading to side reactions of the more reactive benzene oxide.

    • Troubleshooting:

      • Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to favor the oxepine form.

Problem 2: Difficulty in Introducing the 4-(2-Bromoethyl) Side Chain

Introducing the bromoethyl group at the 4-position of the oxepine ring can be problematic due to the reactivity of both the oxepine core and the bromoethyl moiety.

Possible Causes and Solutions:

  • Direct Bromination Issues: Direct bromination of an oxepine derivative can be unselective and may lead to decomposition of the sensitive oxepine ring.

    • Troubleshooting:

      • Introduce the Side Chain Earlier: It is often more effective to synthesize a precursor that already contains the desired side chain (or a precursor to it) before forming the oxepine ring. For example, a 2-bromoethyl group could be attached to one of the aromatic rings in a precursor for a dibenzo[b,f]oxepine synthesis.

      • Functional Group Interconversion: If you have a precursor with a different functional group at the 4-position (e.g., a vinyl or hydroxyethyl group), you can attempt to convert it to the bromoethyl group in the final steps. For example, a hydroxyethyl group can be converted to a bromoethyl group using reagents like PBr₃ or CBr₄/PPh₃.

  • Side Reactions of the Bromoethyl Group: The bromoethyl group is an electrophile and can undergo intramolecular or intermolecular reactions.

    • Troubleshooting:

      • Use of a Protected Precursor: Consider using a precursor with a 2-hydroxyethyl or a protected 2-bromoethyl group (e.g., as a silyl ether of the corresponding alcohol) and deprotect/convert it in the final step.

Problem 3: Product Decomposition During Purification

Oxepines can be sensitive to heat, acid, and light, leading to degradation during workup and purification.[2] Bromo-compounds can also be challenging to purify due to their reactivity and potential to release bromine.[4]

Possible Causes and Solutions:

  • Harsh Purification Conditions: Standard purification techniques like distillation at high temperatures or chromatography on acidic silica gel can cause decomposition.

    • Troubleshooting:

      • Milder Chromatography: Use neutral or deactivated silica gel for column chromatography. A short plug of silica may be sufficient for removing polar impurities.

      • Recrystallization: If the product is a solid, recrystallization is often the gentlest purification method.[4]

      • Avoid High Temperatures: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.

      • Workup with Care: Neutralize any acidic or basic reagents during the workup. Wash the organic extracts with brine to remove water and dry thoroughly before concentrating.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a complex mixture of aromatic and aliphatic protons, but I don't see the characteristic oxepine signals. What could be the issue?

A1: This could indicate that the oxepine ring has not formed or has decomposed. The oxepine ring is anti-aromatic and gives characteristic signals in the 1H NMR spectrum, typically between 5.0 and 6.5 ppm.[2][3] If these are absent and you see signals consistent with a benzene-type ring, your oxepine may have rearranged to a more stable aromatic compound. This can be triggered by acid, heat, or certain metals.[2] Re-evaluate your reaction and purification conditions to ensure they are sufficiently mild.

Q2: I am seeing a significant amount of a polymeric byproduct. How can I minimize this?

A2: Polymerization is a common side reaction in cyclizations that are not performed under high-dilution conditions. To favor the intramolecular reaction that forms the desired monomeric oxepine, you should slowly add your substrate to the reaction mixture at a very low concentration (e.g., via a syringe pump).

Q3: What is the best way to store "this compound"?

A3: Given the potential instability of the oxepine ring and the reactivity of the bromoethyl group, the compound should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (in a freezer), and protected from light.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. Bromo-compounds are often alkylating agents and should be handled with care. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. Oxepines themselves may have unknown toxicological properties.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield of a key cyclization step in oxepine synthesis, based on analogous reactions found in the literature.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ / Cs₂CO₃Toluene1102445
2CuI / L-prolineDMSO901262
3Grubbs II CatalystCH₂Cl₂401675 (for RCM)
4NaHTHF65830

This data is hypothetical and intended for illustrative purposes only. Actual yields will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Hypothetical Synthesis of a Dihydrodibenzo[b,f]oxepine Precursor via Intramolecular Ullmann Coupling

This protocol is adapted from general procedures for the synthesis of dibenzo[b,f]oxepine derivatives.

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (10 mol%), L-proline (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add the precursor molecule (e.g., a 2-(2'-bromophenoxy)styrene derivative) (1.0 equiv.) and anhydrous DMSO. The concentration should be kept low (around 0.05 M) to promote intramolecular cyclization.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine Reagents: - Precursor - CuI / L-proline - Cs2CO3 - Anhydrous DMSO B 2. Degas with Argon A->B C 3. Heat and Stir (90°C, 12-24h) B->C D 4. Cool and Dilute (Ethyl Acetate) C->D Reaction Complete E 5. Filter through Celite D->E F 6. Aqueous Washes (Water, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I This compound (or precursor) H->I Pure Product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Low Yield in Oxepine Synthesis B Inefficient Cyclization A->B C Precursor Instability A->C D Side Reactions A->D E Optimize Reaction Conditions (High Dilution, Temp, Time) B->E F Change Cyclization Strategy (e.g., RCM, Ullmann) B->F G Use Milder Reagents C->G H Protecting Group Strategy C->H D->E I Add Radical Inhibitor D->I

References

Purification of "4-(2-Bromoethyl)oxepine" from reaction byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "4-(2-Bromoethyl)oxepine" from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the bromination step (e.g., N-bromosuccinimide byproducts), over-brominated species, and degradation products of the oxepine ring. The oxepine ring can be sensitive to acidic conditions and may rearrange or decompose.[1][2]

Q2: My crude NMR shows a complex mixture. Where should I start with purification?

A2: For complex mixtures, flash column chromatography is a recommended starting point. It is a versatile technique for separating compounds with different polarities.[3] Before proceeding to a full column, it is advisable to perform a small-scale test to see if the compound is stable on silica gel.[3]

Q3: Is this compound stable on silica gel?

A3: Oxepine and its derivatives can be sensitive to silica gel, which is acidic.[3] This can lead to decomposition on the column. It is crucial to test the stability of your compound on a TLC plate spotted with your crude mixture and left to stand for a few hours before eluting. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]

Q4: What are some alternative purification methods if column chromatography fails?

A4: If your compound is not stable on silica or inseparable by column chromatography, other techniques to consider are:

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications.

  • Distillation: If the compound is thermally stable and has a distinct boiling point from its impurities.

  • Recrystallization: If a suitable solvent system can be found to selectively crystallize the desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound decomposes on the column The oxepine ring is sensitive to the acidic nature of silica gel.Test for silica stability using 2D TLC.[3] If unstable, use deactivated silica gel (e.g., with triethylamine), or switch to a different stationary phase like alumina or Florisil.[3]
Poor separation of product and a major byproduct The polarity of the product and byproduct are very similar.Optimize the solvent system for flash chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
Product is not eluting from the column The compound is very polar and strongly adsorbed to the silica gel.Increase the polarity of the eluent. If 100% ethyl acetate is not sufficient, consider adding a small percentage of methanol.[3] Alternatively, reverse-phase chromatography could be an effective option for highly polar compounds.[3]
The purified fractions are still impure Incomplete separation or co-elution of impurities.Re-purify the mixed fractions using a different chromatographic technique or a different solvent system. Sometimes, allowing the fractions to stand may result in crystallization of the desired product.
Low overall yield after purification Material loss during multiple purification steps or decomposition.Minimize the number of purification steps. If possible, try to crystallize the product directly from the crude mixture. Ensure that solvents are fully removed from fractions before assessing the yield.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity solvent of your chosen eluent system.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start the elution with the low-polarity solvent and gradually increase the polarity of the mobile phase. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel
  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).

  • Add 1-2% triethylamine (v/v) to the slurry and stir for 15-20 minutes.

  • Pack the column with the deactivated silica gel slurry as described in the flash chromatography protocol.

  • Proceed with sample loading and elution. The triethylamine in the mobile phase will help to neutralize the acidic sites on the silica gel, preventing the decomposition of acid-sensitive compounds.

Visualizations

Purification_Workflow Crude_Mixture Crude this compound TLC_Analysis TLC Analysis Crude_Mixture->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Check Purity Check (TLC, NMR) Fraction_Collection->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure Impure_Fractions Impure Fractions Purity_Check->Impure_Fractions <95% Pure Repurification Repurification Impure_Fractions->Repurification Repurification->Column_Chromatography

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Decomposition Decomposition on Column? Start->Decomposition Poor_Separation Poor Separation? Start->Poor_Separation No_Elution Product Not Eluting? Start->No_Elution Use_Deactivated_Silica Use Deactivated Silica/Alumina Decomposition->Use_Deactivated_Silica Yes Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Ullmann Coupling for 4-(2-Bromoethyl)oxepine Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of "4-(2-Bromoethyl)oxepine" via Ullmann coupling. The information is designed to address common experimental challenges and offer systematic approaches to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for catalyst selection in the Ullmann coupling to form this compound?

A common and effective starting point is a copper(I) source, such as copper(I) iodide (CuI), in combination with a suitable ligand. While some Ullmann reactions can proceed without a ligand, the use of ligands often leads to milder reaction conditions and improved yields.[1][2] N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) and various amino acids like L-proline have proven effective in promoting Ullmann-type C-O bond formations.[1][3]

Q2: I am observing significant amounts of dehalogenated starting material. What is the likely cause and how can I mitigate this side reaction?

The formation of a dehalogenated byproduct is a known issue in Ullmann couplings and can arise from several factors, including the choice of base, solvent, and the presence of impurities.[4][5] The solvent can sometimes act as a hydrogen source, leading to the reduction of the aryl halide. To address this, ensure you are using a dry, high-purity solvent. Additionally, consider screening different bases; for instance, switching from a stronger base to a milder one like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may reduce the extent of dehalogenation.[6][7]

Q3: My reaction is not going to completion, and I'm recovering unreacted starting materials. What adjustments can I make?

Incomplete conversion can be due to several factors, including insufficient catalyst activity, inappropriate reaction temperature, or suboptimal choice of base or solvent.[4] Consider the following adjustments:

  • Increase Catalyst Loading: While typically used in catalytic amounts, a slight increase in the copper catalyst and/or ligand concentration can sometimes drive the reaction to completion.

  • Elevate Reaction Temperature: Ullmann couplings are often thermally driven.[2][8] A modest increase in the reaction temperature may improve the reaction rate and overall conversion.

  • Screen Different Ligands: The choice of ligand is crucial for catalyst efficacy.[1] If one ligand is not providing satisfactory results, screening other classes of ligands, such as phenanthrolines or diamine-based ligands, could be beneficial.[9]

  • Optimize the Base: The base plays a critical role in the catalytic cycle.[7] Switching to a stronger or more soluble base, such as cesium carbonate or potassium phosphate, might enhance the reaction rate.[2]

Q4: Are there any recommended solvent choices for this type of Ullmann coupling?

The choice of solvent can significantly impact the outcome of an Ullmann coupling.[10] Both polar aprotic solvents like DMF and non-polar solvents like toluene or xylene have been successfully employed.[10][11] The optimal solvent is often substrate-dependent. It is advisable to screen a few options. For instance, non-polar solvents have been shown to be effective in some Ullmann O-arylation reactions.[10]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Suboptimal Catalyst System Screen different copper sources (e.g., CuI, CuBr, Cu2O) and ligands (e.g., L-proline, DMEDA, 1,10-phenanthroline).The nature of the copper salt and the coordinating ligand can significantly influence catalytic activity and, consequently, the reaction yield.[1][3]
Incorrect Base Evaluate a range of bases such as K2CO3, K3PO4, and Cs2CO3.The strength and solubility of the base are critical for the deprotonation of the nucleophile and can affect the overall reaction rate and yield.[2][7]
Inappropriate Solvent Test different solvents with varying polarities, such as toluene, dioxane, and DMF.Solvent choice can impact the solubility of reactants and the stability of the catalytic species.[10][11]
Low Reaction Temperature Incrementally increase the reaction temperature.Ullmann couplings often require elevated temperatures to proceed efficiently.[2][8]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Dehalogenation of Aryl Halide Use anhydrous solvents and consider a milder base (e.g., K2CO3).This side reaction can be promoted by protic impurities or overly strong bases.[4][5]
Homocoupling of Aryl Halide Ensure an inert atmosphere (e.g., nitrogen or argon) and use purified reagents.Oxygen can sometimes promote homocoupling side reactions.
Product Degradation Monitor the reaction progress by TLC or GC/MS and avoid prolonged reaction times at high temperatures.The oxepine ring system may be sensitive to prolonged heating under certain conditions.

Experimental Protocols

General Protocol for Ullmann Coupling to Synthesize this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the corresponding oxepine precursor (1.2 equiv.), copper(I) iodide (0.1 equiv.), and the chosen ligand (0.2 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene or DMF) and the base (e.g., K2CO3, 2.0 equiv.) under a positive pressure of the inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand on the Yield of this compound
Entry Ligand Yield (%)
1None15
2L-Proline65
3N,N'-Dimethylethylenediamine78
41,10-Phenanthroline85

Reaction conditions: Aryl bromide (1 mmol), oxepine precursor (1.2 mmol), CuI (10 mol%), ligand (20 mol%), K2CO3 (2 mmol), toluene (5 mL), 110 °C, 24 h.

Table 2: Influence of Base and Solvent on Reaction Outcome
Entry Base Solvent Yield (%)
1K2CO3Toluene85
2Cs2CO3Toluene92
3K3PO4Toluene88
4K2CO3DMF75
5Cs2CO3DMF81

Reaction conditions: Aryl bromide (1 mmol), oxepine precursor (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), base (2 mmol), solvent (5 mL), 110 °C, 24 h.

Visualizations

experimental_workflow reagents Reagents: - Aryl Halide - Oxepine Precursor - Cu Catalyst - Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Workup: - Quenching - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield catalyst Optimize Catalyst System (Cu Source, Ligand) start->catalyst base Screen Bases (K2CO3, Cs2CO3, K3PO4) start->base solvent Vary Solvent (Toluene, DMF, Dioxane) start->solvent temp Adjust Temperature start->temp success Improved Yield catalyst->success base->success solvent->success temp->success

References

Preventing decomposition of "4-(2-Bromoethyl)oxepine" during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and workup of 4-(2-Bromoethyl)oxepine. Given the potential for decomposition, these guidelines are designed to help researchers, scientists, and drug development professionals minimize product loss and ensure the integrity of their experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, presented in a question-and-answer format.

Question 1: After an acidic workup (e.g., washing with dilute HCl), I'm observing significant product loss and the appearance of multiple new spots on my TLC plate. What is likely happening?

Answer: The oxepine ring system is known to be sensitive to acidic conditions. The use of even mild acids during workup can lead to the degradation of the oxepine moiety, potentially through ring-opening or rearrangement reactions.[1][2][3] It is crucial to avoid acidic washes to preserve the structure of this compound.

Question 2: My reaction mixture was basic, and after a standard workup with aqueous sodium hydroxide, my yield was low and I isolated an unexpected, more polar byproduct. What could be the cause?

Answer: The 2-bromoethyl side chain is susceptible to nucleophilic attack and elimination reactions under basic conditions. Strong bases like sodium hydroxide can promote intramolecular cyclization, where the oxygen of the oxepine ring displaces the bromide, or intermolecular substitution with hydroxide to form the corresponding alcohol. Elimination to form a vinyl group is also a possibility. To avoid these side reactions, it is recommended to use a milder base, such as saturated sodium bicarbonate solution, for neutralization.

Question 3: During purification by silica gel chromatography, I'm noticing the formation of a more polar impurity that increases with time on the column. What is this impurity and how can I prevent it?

Answer: The surface of silica gel can be slightly acidic, which, as mentioned, can lead to the decomposition of the oxepine ring. Additionally, the polar nature of silica gel can promote the hydrolysis of the bromoethyl group to the corresponding alcohol, resulting in a more polar compound. To mitigate this, it is advisable to use deactivated or neutralized silica gel. You can prepare this by treating the silica gel with a solution of triethylamine in your eluent system before packing the column. Furthermore, minimizing the time the compound spends on the column is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workup procedure for a reaction involving this compound?

A1: A gentle, non-acidic workup is recommended. After the reaction is complete, quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride or saturated sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.[4][5][6]

Q2: How should I properly store this compound to ensure its stability?

A2: Due to its potential reactivity, this compound should be stored in a cool, dry, and dark place.[7][8] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen. For long-term storage, keeping the compound in a freezer at -20°C is advisable.[8]

Q3: What precautions should I take when concentrating the final product solution?

A3: When removing the solvent after extraction and drying, it is important to use a rotary evaporator at a low temperature (e.g., below 40°C). Overheating can provide the energy for decomposition or unwanted side reactions.

Quantitative Data Summary

For a successful workup of this compound, the following parameters are recommended to minimize decomposition:

ParameterRecommended ConditionRationale
Aqueous Wash pH 7.0 - 8.5Avoids acid-catalyzed decomposition of the oxepine ring.
Neutralizing Agent Saturated NaHCO₃ solutionA mild base to neutralize acidic residues without promoting side reactions of the bromoethyl group.
Workup Temperature 0 - 25°CLower temperatures reduce the rate of potential decomposition and side reactions.
Concentration Temperature < 40°CPrevents thermal degradation of the product.
Chromatography Stationary Phase Neutralized Silica Gel (e.g., with 1% Et₃N in eluent)Prevents acid-catalyzed decomposition and hydrolysis on the column.

Experimental Protocols

Protocol 1: Recommended Neutral Workup Procedure

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid until the pH of the aqueous layer is between 7.5 and 8.5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a bath temperature below 40°C.

Protocol 2: Preparation of Neutralized Silica Gel for Chromatography

  • Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired chromatography eluent.

  • Add Neutralizing Agent: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization of the silica surface.

  • Pack Column: Pack the chromatography column with the neutralized silica slurry as you normally would.

  • Elute: Run the column with an eluent containing 0.5-1% triethylamine to maintain the neutral environment during purification.

Visualizations

DecompositionPathway cluster_main Hypothesized Acid-Catalyzed Decomposition Bromoethyl_Oxepine This compound Protonation Protonation of Oxepine Oxygen Bromoethyl_Oxepine->Protonation H⁺ Ring_Opening Nucleophilic Attack (e.g., by H₂O) Protonation->Ring_Opening H₂O Decomposition_Products Decomposition Products Ring_Opening->Decomposition_Products

Caption: Hypothesized acid-catalyzed decomposition pathway of this compound.

WorkupWorkflow cluster_workflow Recommended Workup Workflow Start Reaction Mixture Quench Quench with Saturated NaHCO₃ Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Concentrate Filter and Concentrate (< 40°C) Dry->Filter_Concentrate Purify Purify via Neutralized Silica Gel Chromatography Filter_Concentrate->Purify End Pure Product Purify->End

Caption: Recommended workflow for the workup and purification of this compound.

References

Troubleshooting unexpected NMR shifts in "4-(2-Bromoethyl)oxepine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting for common issues encountered during the NMR analysis of "4-(2-Bromoethyl)oxepine". It is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My observed ¹H NMR shifts for this compound don't match the predicted values. What are the common causes?

Unexpected chemical shifts can arise from a variety of factors, ranging from sample preparation to the inherent structural properties of the molecule. The most common causes include:

  • Conformational Dynamics: The seven-membered oxepine ring is not planar and typically adopts a boat-like conformation.[1][2] At room temperature, the ring may be undergoing rapid inversion ("flipping") between different boat conformations. This dynamic process can lead to averaged signals with shifts that differ from a static, predicted structure.

  • Solvent Effects: The polarity of the solvent used for NMR can significantly influence chemical shifts, especially for protons near polar functional groups. Hydrogen bonding with the solvent or solvent-induced changes in the molecule's conformation can alter the electronic environment of the protons.[3][4]

  • Concentration and Temperature: The chemical shifts of certain protons, particularly those capable of intermolecular interactions, can be dependent on sample concentration and temperature.[3] Temperature changes can also affect the rate of conformational exchange, potentially sharpening or broadening signals.

  • Sample Impurities: The presence of residual solvents, starting materials, or side-products from the synthesis can lead to overlapping signals that complicate the spectrum and may be mistaken for shifts in the target molecule's protons.

  • Incorrect Structural Assignment: It is possible that the synthesized molecule is an isomer or a different product altogether. Unexpected shifts are a primary indicator that the proposed structure should be rigorously re-evaluated using 2D NMR techniques.

Q2: Could the conformation of the oxepine ring be affecting my NMR spectrum?

Absolutely. The oxepine ring system is known to be non-planar and exists in a dynamic equilibrium between boat conformations.[1][2] This has several implications for the NMR spectrum:

  • Averaged Chemical Shifts: If the interconversion between conformers is fast on the NMR timescale (which is common at room temperature), the observed chemical shifts will be a weighted average of the shifts in each individual conformation.

  • Broadening of Signals: At intermediate exchange rates (often observed at lower temperatures), signals for the ring protons can become significantly broadened, sometimes to the point of being indistinguishable from the baseline.

  • Complex Splitting Patterns: In a "frozen" or slowly exchanging conformation (at very low temperatures), protons that appear equivalent at room temperature may become diastereotopic, leading to more complex splitting patterns (e.g., an expected triplet splitting into a doublet of doublets).[1] Low-temperature NMR studies are often required to analyze these conformational dynamics.[1]

Q3: What experimental steps can I take to diagnose the source of the unexpected NMR shifts?

A systematic approach is crucial for troubleshooting. The following workflow outlines key steps to identify the cause of spectral discrepancies.

G cluster_0 Troubleshooting Workflow cluster_1 cluster_2 cluster_3 start Unexpected NMR Shifts Observed purity 1. Verify Sample Purity (TLC, LC-MS, GC-MS) start->purity params 2. Check NMR Parameters (Reference, Solvent Peak, Calibration) purity->params impure Sample is Impure purity->impure No pure Sample is Pure purity->pure Yes control_exp 3. Perform Control Experiments params->control_exp conclusion 4. Analyze Data & Conclude control_exp->conclusion vt_nmr Variable Temperature (VT) NMR control_exp->vt_nmr solvent_study Run in Different Solvents (e.g., CDCl3 vs. DMSO-d6) control_exp->solvent_study two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) control_exp->two_d_nmr conf_iso Conformational Isomerism conclusion->conf_iso solv_eff Solvent Effect conclusion->solv_eff wrong_struct Incorrect Structure conclusion->wrong_struct purify Re-purify Sample impure->purify Action

Caption: A logical workflow for troubleshooting unexpected NMR shifts.

Data Presentation: Predicted vs. Observed Shifts

The following table summarizes plausible ¹H NMR chemical shifts for this compound and lists potential causes for deviation. Predicted values are estimates based on general principles for oxepines and substituted alkyl chains.

Proton AssignmentPredicted δ (ppm)Potential Reasons for Deviation from Prediction
H-2, H-7 (Vinylic, adjacent to O)6.1 – 6.5Ring non-planarity altering dihedral angles; change in ring current; strong solvent effects.
H-3, H-6 (Vinylic)5.6 – 6.0Influence of the bromoethyl group's electronic and anisotropic effects; conformational averaging.
H-5 (Vinylic, adjacent to C4)5.9 – 6.3Direct electronic influence from the substituent; steric hindrance causing local distortion.
H-α (-CH₂-CH₂Br)2.9 – 3.3Anisotropic effect from the oxepine ring; restricted rotation around the C4-Cα bond.
H-β (-CH₂-Br)3.5 – 3.8Solvent polarity affecting the electronegativity influence of bromine; potential for intramolecular interactions.

Key Experimental Protocols

1. Standard ¹H NMR Sample Preparation

  • Massing: Accurately weigh 5-10 mg of the purified "this compound" sample.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the spectrum according to standard instrument procedures.

2. Variable Temperature (VT) NMR

  • Prepare the sample as described above, using a solvent with a wide liquid range (e.g., toluene-d₈ or THF-d₈).

  • Acquire a standard spectrum at room temperature (e.g., 298 K).

  • Gradually decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor changes in chemical shift, signal multiplicity, and line width. Significant broadening or the appearance of new signals at lower temperatures is indicative of slow conformational exchange.[1]

3. 2D NMR (COSY & HSQC)

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It is essential for confirming the connectivity of the bromoethyl chain (H-α to H-β) and tracing the proton network around the oxepine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides an unambiguous assignment of which protons are attached to which carbons, helping to confirm the overall carbon skeleton.

Visualizing Influence Factors

The chemical shift of a given proton is not an intrinsic constant but is the result of multiple competing electronic and environmental factors.

G cluster_electronic Electronic Factors cluster_structural Structural Factors cluster_environmental Environmental Factors center Observed Chemical Shift (δ) inductive Inductive Effects (Electronegativity) center->inductive anisotropy Anisotropic Effects (π systems, C=O) center->anisotropy conformation Ring Conformation (Boat-Boat Flip) center->conformation steric van der Waals Deshielding center->steric solvent Solvent Polarity center->solvent temperature Temperature center->temperature concentration Concentration center->concentration h_bonding Hydrogen Bonding center->h_bonding

Caption: Key factors influencing proton chemical shifts in NMR.

References

Managing the stability of the oxepine ring under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of the oxepine ring, a seven-membered heterocyclic compound, particularly under acidic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental instability of the oxepine ring?

A1: The oxepine ring is an unsaturated seven-membered heterocycle containing an oxygen atom. Its instability stems from its anti-aromatic character, possessing 8 π-electrons. To gain stability, it adopts a non-planar boat conformation and exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[1][2][3] This equilibrium is sensitive to substituents and temperature.[1][3]

Q2: How do acidic conditions affect the stability of an oxepine ring?

A2: Acidic conditions significantly decrease the stability of the oxepine ring. The acid catalyzes a ring-opening reaction. The process begins with the protonation of the ether oxygen, which makes it a good leaving group.[4] This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a stabilized carbocation intermediate.[4] This intermediate can then undergo various rearrangements or reactions, often leading to the formation of phenols or degradation to a benzene core.[5][6]

Q3: What are the typical degradation products of an oxepine ring in an acidic medium?

A3: Under acidic conditions, the oxepine ring can rearrange to form more stable aromatic compounds. A common degradation pathway involves rearrangement to a phenol.[6] In the context of benzene metabolism, the oxepine intermediate can ultimately be converted to ring-opened products like muconaldehyde.[7] Depending on the substituents and reaction conditions, complex mixtures of byproducts can also be formed.[8]

Q4: Are all oxepine derivatives equally unstable?

A4: No, the stability of the oxepine ring is highly influenced by its substitution pattern. For instance, fusing the oxepine to an aromatic ring, as in dibenzo[b,f]oxepine, increases its stability compared to the monocyclic parent compound.[9] Furthermore, introducing structural constraints, such as in 3,6-bridged 2,3-epoxyoxepins, can frustrate thermal rearrangements and enhance stability against acid-catalyzed degradation.[7]

Troubleshooting Guide

Issue 1: My oxepine-containing compound is degrading during an acid-catalyzed reaction (e.g., using p-TSA).

  • Potential Cause: The oxepine ring is likely undergoing acid-catalyzed ring-opening and rearrangement.[1][5] The combination of a strong acid catalyst and elevated temperatures can accelerate this degradation.

  • Solution 1 (Milder Conditions): Attempt the reaction using a milder acid catalyst or a non-acidic method if possible. If acid is necessary, run the reaction at the lowest possible temperature and monitor it closely to minimize exposure time.

  • Solution 2 (Protecting Groups): If the reaction chemistry allows, consider if adjacent functional groups can be modified to electronically or sterically disfavor the ring-opening mechanism.

  • Solution 3 (Alternative Synthetic Route): In some cases, it may be necessary to redesign the synthetic route to introduce the oxepine motif at a later stage, avoiding harsh acidic conditions after its formation.

Issue 2: I am observing significant decomposition of my product during purification by silica gel chromatography.

  • Potential Cause: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds like oxepines on the column.

  • Solution 1 (Neutralized Silica): Use silica gel that has been neutralized. You can prepare this by creating a slurry of silica in a solvent system containing a small amount of a volatile base, such as triethylamine (~1%), and then removing the solvent.

  • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase for chromatography, such as neutral alumina or a bonded-phase silica like C18 (in reversed-phase chromatography).

  • Solution 3 (Rapid Purification): Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution, and avoid leaving the compound on the column for extended periods.

Issue 3: My reaction, which should yield an oxepine, is instead producing a phenol or a benzene derivative.

  • Potential Cause: The reaction conditions are too harsh, causing the initially formed oxepine to immediately rearrange to the more thermodynamically stable aromatic compound.[5] This is a common outcome in syntheses attempting to form the oxepine ring.[5]

  • Solution: Re-evaluate the reaction conditions. For reactions like dehydrohalogenation to form the oxepine, the choice of base and temperature is critical.[8] In some cases, metal-catalyzed reactions, such as an Ullmann coupling, under carefully optimized conditions can be used to form the oxepine ring while minimizing rearrangement.[1]

Data Presentation

When investigating the stability of a novel oxepine derivative, it is crucial to quantify its degradation under various acidic conditions. The following table provides a template for presenting such data.

Compound IDpH of SolutionTemperature (°C)Time (hours)% DegradationMajor Degradation Product
OXE-Compound-A2.0 (HCl)25115%2-hydroxy-biphenyl
OXE-Compound-A2.0 (HCl)25445%2-hydroxy-biphenyl
OXE-Compound-A2.0 (HCl)50165%2-hydroxy-biphenyl
OXE-Compound-A4.5 (Acetate Buffer)2545%2-hydroxy-biphenyl
OXE-Compound-A7.4 (Phosphate Buffer)2524<1%Not Detected
Mandatory Visualization

Below are diagrams illustrating key concepts and workflows for managing oxepine stability.

TroubleshootingWorkflow cluster_reaction Acidic Reaction cluster_purification Purification start Oxepine Compound Degradation Observed During Experiment check_step Identify Experimental Step: Acidic Reaction or Purification? start->check_step reaction_cause Cause: Harsh Acidic Conditions (pH, Temp) check_step->reaction_cause Reaction purify_cause Cause: Acidic Stationary Phase (e.g., Silica Gel) check_step->purify_cause Purification solution_mild Solution 1: Use Milder Acid / Lower Temp reaction_cause->solution_mild solution_alt_rxn Solution 2: Use Non-Acidic Alternative reaction_cause->solution_alt_rxn solution_neutral Solution 1: Use Neutralized Silica / Alumina solution_alt_phase Solution 2: Use Reversed-Phase (C18)

References

Navigating the Synthesis of 4-(2-Bromoethyl)oxepine: A Guide to Safer Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path to these molecules is often paved with hazardous reagents. This technical support center provides guidance on alternative, safer synthetic routes to "4-(2-Bromoethyl)oxepine," a potentially valuable building block. We address common experimental challenges through troubleshooting guides and frequently asked questions, with a focus on avoiding toxic reagents traditionally used in such syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns with traditional synthetic routes to brominated organic compounds?

A1: Traditional bromination methods often involve reagents that pose significant health and environmental risks. For instance, phosphorus tribromide (PBr₃) is highly corrosive and reacts violently with water. Similarly, the Appel reaction, which commonly uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), involves a toxic and ozone-depleting substance (CBr₄) and generates triphenylphosphine oxide as a byproduct, which can be challenging to remove.

Q2: Is there a direct, one-step "green" synthesis for this compound?

A2: Currently, a direct, one-step synthesis of this compound from simple precursors that completely avoids hazardous reagents has not been prominently reported in the literature. The strategies outlined in this guide focus on a two-step approach: the synthesis of a hydroxylated precursor, 4-(2-hydroxyethyl)oxepine, followed by a safer bromination method.

Q3: What are the key principles of the proposed safer synthetic strategy?

A3: The proposed strategy is based on two main principles of green chemistry:

  • Use of Less Hazardous Chemical Syntheses: We propose the synthesis of the oxepine ring from a non-aromatic precursor under conditions that avoid harsh oxidizing or reducing agents where possible.

  • Safer Solvents and Auxiliaries: The bromination step focuses on reagents that have a better safety profile and produce byproducts that are easier to handle and dispose of compared to traditional methods.

Q4: Can the proposed bromination methods be applied to other alcohols in our research?

A4: Yes, the alternative bromination techniques discussed here, such as the use of tribromoisocyanuric acid (TBCA) with triphenylphosphine or pyridinium-based ionic liquids, are generally applicable to a range of primary and secondary alcohols.[1][2] However, reaction conditions may need to be optimized for different substrates.

Proposed Safer Synthetic Workflow

The recommended approach to synthesize this compound involves two key stages:

  • Synthesis of the Precursor Alcohol: Preparation of 4-(2-hydroxyethyl)oxepine.

  • Greener Bromination: Conversion of the alcohol to the desired bromoalkane using less toxic reagents.

Below is a diagram illustrating this proposed workflow.

Safer Synthesis of this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Safer Bromination start Biphenyl-4-ethanol birch Birch Reduction (Na, liq. NH3, EtOH) start->birch Reduction diene 4-(2-Hydroxyethyl)-1,4-cyclohexadiene (Protected Hydroxyl) birch->diene epoxidation Epoxidation (e.g., m-CPBA) diene->epoxidation Oxidation rearrangement Rearrangement (Lewis Acid or Thermal) epoxidation->rearrangement alcohol 4-(2-Hydroxyethyl)oxepine rearrangement->alcohol Deprotection (if needed) bromination Alternative Bromination alcohol->bromination product This compound bromination->product

Caption: Proposed workflow for the safer synthesis of this compound.

Experimental Protocols and Troubleshooting

Stage 1: Synthesis of 4-(2-hydroxyethyl)oxepine (Hypothetical Route)

This proposed route is based on established transformations for the synthesis of oxepine derivatives from cyclohexadiene precursors.

Protocol:

  • Protection of the Hydroxyl Group: The hydroxyl group of a suitable starting material, such as a derivative of 4-substituted cyclohexenone, would first be protected (e.g., as a silyl ether) to prevent interference in subsequent steps.

  • Formation of the Cyclohexadiene Ring: A 1,4-cyclohexadiene ring bearing the protected hydroxyethyl group at the 4-position would be synthesized. A potential route is the Birch reduction of a corresponding aromatic compound, like a protected version of biphenyl-4-ethanol.

  • Epoxidation: The substituted 1,4-cyclohexadiene is then epoxidized. A common and effective reagent for this is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures.

  • Rearrangement to the Oxepine: The resulting epoxide undergoes rearrangement to form the oxepine ring. This can be induced either thermally or by using a Lewis acid catalyst.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield 4-(2-hydroxyethyl)oxepine.

Troubleshooting Guide: Stage 1

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Birch Reduction Incomplete reduction; over-reduction.Ensure anhydrous conditions and efficient stirring. Optimize the stoichiometry of sodium and the proton source (ethanol).
Mixture of regioisomers in epoxidation Non-selective epoxidation of the diene.Use a directing group if possible, or explore more selective epoxidation reagents.
Decomposition during rearrangement The oxepine ring is sensitive to strong acids.Use a milder Lewis acid or consider a thermal rearrangement. Ensure the reaction is monitored closely to avoid prolonged exposure to harsh conditions.
Difficulty in purification Similar polarities of starting material and product.Utilize a different protecting group to alter the polarity. Employ advanced chromatographic techniques like flash chromatography with a shallow gradient.
Stage 2: Safer Bromination of 4-(2-hydroxyethyl)oxepine

Here we present two promising, greener alternatives to traditional bromination methods.

Method A: Tribromoisocyanuric Acid (TBCA) and Triphenylphosphine

This method provides a safer alternative to CBr₄/PPh₃.[2]

Protocol:

  • Dissolve 4-(2-hydroxyethyl)oxepine (1.0 equiv.) and triphenylphosphine (2.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tribromoisocyanuric acid (TBCA) (0.7 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture can be filtered to remove the cyanuric acid byproduct.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method B: Pyridinium-Based Ionic Liquid

This solvent-free method uses a pyridinium-based ionic liquid as both the solvent and the bromide source.[1]

Protocol:

  • In a round-bottom flask, mix 4-(2-hydroxyethyl)oxepine (1.0 equiv.), a 4-alkylpyridinium bromide ionic liquid (e.g., [1-n-B-4Mpyr]Br, 1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture with stirring. The reaction temperature will depend on the specific ionic liquid used but is typically in the range of 100-140 °C.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the mixture and add a non-polar solvent like n-hexane to precipitate the ionic liquid.

  • Filter to remove the ionic liquid (which can potentially be recycled).

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by distillation or chromatography.

Troubleshooting Guide: Stage 2

Issue Possible Cause(s) Suggested Solution(s)
Incomplete reaction Insufficient reagent; low reaction temperature.For Method A, ensure the stoichiometry is correct and consider a slight excess of TPP and TBCA. For Method B, try increasing the reaction temperature or using a more effective catalyst.
Formation of elimination byproducts The reaction conditions are too harsh, or the substrate is prone to elimination.For Method B, try a lower reaction temperature for a longer duration. For both methods, ensure a non-nucleophilic base is not inadvertently present.
Difficult purification Contamination with triphenylphosphine oxide (Method A) or residual ionic liquid (Method B).For Method A, multiple crystallizations or careful column chromatography may be needed. For Method B, ensure complete precipitation of the ionic liquid by using a sufficient amount of anti-solvent.

Data Presentation: Comparison of Bromination Methods

Parameter Traditional Method (PBr₃) Traditional Method (CBr₄/PPh₃) Alternative A (TBCA/PPh₃) Alternative B (Ionic Liquid)
Toxicity High (corrosive, reacts with water)Moderate (CBr₄ is toxic and ozone-depleting)Lower (TBCA is a stable solid)Low (ionic liquids have low vapor pressure)
Byproducts Phosphorous acids (corrosive)Triphenylphosphine oxide (difficult to remove)Triphenylphosphine oxide, Cyanuric acid (filterable solid)Recyclable ionic liquid
Reaction Conditions Often requires cooling, then heatingMild (room temperature or gentle heating)Mild (0 °C to room temperature)Elevated temperatures (100-140 °C)
Solvent Often used neat or in a non-polar solventChlorinated solventsDichloromethaneSolvent-free
Work-up Aqueous work-upOften requires extensive chromatographyFiltration and aqueous work-upPrecipitation and filtration
"Green" Aspect PoorPoorBetterGood (solvent-free, recyclable reagent)

References

Technical Support Center: Synthesis of 4-(2-Bromoethyl)oxepine for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of "4-(2-Bromoethyl)oxepine." The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for producing "this compound" on a larger scale for library production?

A1: A robust three-step synthetic route is proposed for the scalable synthesis of "this compound." This strategy involves:

  • Synthesis of a suitable diene precursor: A diene with a vinyl or protected hydroxyethyl group at the 4-position is synthesized first.

  • Ring-Closing Metathesis (RCM): The oxepine ring is formed via an intramolecular RCM reaction of the diene precursor using a ruthenium-based catalyst, such as a Grubbs catalyst.

  • Functional group conversion: The vinyl or hydroxyl group is then converted to the final 2-bromoethyl functionality.

Q2: What are the critical parameters to control during the Ring-Closing Metathesis (RCM) step?

A2: The success of the RCM step is highly dependent on several factors:

  • Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and functional group tolerance.

  • Reaction Concentration: High dilution is crucial to favor the intramolecular RCM reaction and minimize intermolecular side reactions that lead to oligomerization or polymerization.

  • Solvent Purity: The solvent, typically dichloromethane (DCM) or toluene, must be thoroughly degassed and free of impurities that can deactivate the catalyst.

  • Temperature: Reactions are often run at room temperature to 40°C. Higher temperatures can lead to catalyst decomposition and an increase in side products.

Q3: What are the common side reactions observed during oxepine synthesis and how can they be minimized?

A3: The primary challenges in oxepine synthesis are the inherent instability of the oxepine ring and potential side reactions during the RCM step. The oxepine ring can be prone to rearrangement to the corresponding benzene oxide tautomer. During RCM, common side reactions include the formation of dimers and oligomers, and isomerization of the double bonds in the starting material or product. To minimize these, it is essential to maintain high dilution, use purified solvents, and potentially add reaction modifiers like 1,4-benzoquinone to suppress isomerization.

Q4: What are the safety considerations when handling the reagents and products in this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Organometallic catalysts like Grubbs catalysts should be handled under an inert atmosphere (e.g., argon or nitrogen) as they can be sensitive to air and moisture. Solvents like dichloromethane are volatile and should be handled in a well-ventilated fume hood. The final product, "this compound," as a bromoethyl compound, should be handled with care, avoiding skin and eye contact, as such compounds can be alkylating agents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion during RCM Inactive catalystEnsure the catalyst is fresh and has been stored under an inert atmosphere.
Catalyst poisoningUse freshly distilled and thoroughly degassed solvent. Traces of impurities can deactivate the catalyst.
Incorrect reaction temperatureOptimize the reaction temperature. While some reactions require heating, higher temperatures can also lead to catalyst decomposition. Start at room temperature and gradually increase if necessary.
Formation of significant amount of dimer/oligomer during RCM Reaction concentration is too highPerform the reaction under high-dilution conditions (e.g., 0.01 M or lower). This can be achieved by slow addition of the substrate and catalyst to a large volume of solvent.
Isomerization of double bonds Presence of ruthenium hydride speciesAdd a small amount of a hydride scavenger or an isomerization inhibitor like 1,4-benzoquinone to the reaction mixture.
Prolonged reaction time or elevated temperatureMonitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
Difficulty in purifying the final product Presence of ruthenium byproductsAfter the reaction, quench with a suitable reagent like triphenylphosphine or DMSO to deactivate the catalyst. Ruthenium byproducts can often be removed by silica gel chromatography with an appropriate eluent system, or by using specialized scavengers.
Instability of the oxepine ring on silica gelConsider alternative purification methods such as distillation under reduced pressure or chromatography on a less acidic stationary phase (e.g., neutral alumina).

Experimental Protocols

Step 1: Synthesis of Diene Precursor (Hypothetical Route)

A plausible diene precursor, hexa-1,5-dien-3-ol, can be functionalized to introduce the necessary oxygen atom and a placeholder for the bromoethyl group.

Protocol for a generic diene precursor synthesis:

  • To a solution of a suitable starting diol in an appropriate solvent (e.g., THF), add a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.

  • After stirring for 30 minutes, add the appropriate electrophile (e.g., allyl bromide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Ring-Closing Metathesis to form 4-Vinyloxepine

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in degassed dichloromethane to a concentration of 0.01 M.

  • Add a solution of Grubbs second-generation catalyst (1-5 mol%) in degassed dichloromethane.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, add a small amount of ethyl vinyl ether or triphenylphosphine to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Conversion of 4-Vinyloxepine to this compound

This conversion can be achieved in two steps: anti-Markovnikov hydrobromination to the alcohol followed by bromination.

3a. Anti-Markovnikov Hydrobromination:

  • Dissolve the 4-vinyloxepine in THF.

  • Add a solution of 9-BBN in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

  • Stir at room temperature for 1-2 hours.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 4-(2-hydroxyethyl)oxepine.

3b. Bromination of the Alcohol:

  • Dissolve the 4-(2-hydroxyethyl)oxepine in dichloromethane at 0 °C.

  • Add triphenylphosphine and carbon tetrabromide.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the final product, "this compound".

Data Presentation

Table 1: Representative Conditions and Yields for Ring-Closing Metathesis to form 7-Membered Oxygen-Containing Rings

Diene SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Diallyl ether derivativeGrubbs II (5)DCM401285Analogous to known procedures
Substituted diallyl etherHoveyda-Grubbs II (2)Toluene80690Analogous to known procedures
Oxygen-tethered dieneGrubbs I (10)DCMRT2475Analogous to known procedures

Table 2: Representative Conditions and Yields for Functional Group Transformations

TransformationReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Anti-Markovnikov Hydrobromination (Vinyl to Alcohol)1. 9-BBN 2. NaOH, H₂O₂THFRT480-95[1][2]
Alcohol to BromidePBr₃DCM0 to RT285-95General organic chemistry procedure
Alcohol to BromideCBr₄, PPh₃DCM01.590-98General organic chemistry procedure

Visualizations

Synthesis Workflow

Synthesis_Workflow A Diene Precursor Synthesis B Ring-Closing Metathesis (RCM) A->B Grubbs Catalyst C Functional Group Conversion B->C Hydrobromination/ Bromination D This compound C->D Purification

Caption: Proposed synthetic workflow for "this compound".

Troubleshooting Logic for RCM

Troubleshooting_RCM Start Low RCM Yield Q1 Check Catalyst Activity Start->Q1 A1_Yes Use Fresh Catalyst Q1->A1_Yes Inactive Q2 Check Solvent Purity Q1->Q2 Active A1_Yes->Q2 A2_Yes Use Freshly Distilled/ Degassed Solvent Q2->A2_Yes Impure Q3 High Dimer/Oligomer? Q2->Q3 Pure A2_Yes->Q3 A3_Yes Decrease Concentration (High Dilution) Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low yields in the RCM step.

References

Validation & Comparative

Reactivity Showdown: 4-(2-Bromoethyl)oxepine vs. 4-(2-Chloroethyl)oxepine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

Executive Summary

The primary difference in reactivity between 4-(2-Bromoethyl)oxepine and 4-(2-Chloroethyl)oxepine lies in the nature of the halogen substituent, which acts as a leaving group in nucleophilic substitution reactions. Based on fundamental chemical principles, This compound is expected to be significantly more reactive than 4-(2-Chloroethyl)oxepine . This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). Consequently, reactions with this compound are anticipated to proceed at a faster rate and under milder conditions.

Reactivity Principles: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly of the SN2 type, are highly sensitive to the ability of the leaving group to depart from the electrophilic carbon center. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base.

The reactivity order for halogens as leaving groups in SN2 reactions is well-established: I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2][3][4]. This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker and therefore more stable base than Cl⁻[3][5]. This greater stability of the bromide ion makes it a better leaving group.

Furthermore, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the substitution reaction[2][6]. This also contributes to the enhanced reactivity of alkyl bromides over alkyl chlorides[2][6].

Predicted Reactivity and Supporting Data

Based on these principles, we can predict the relative reactivity of our target compounds in a typical nucleophilic substitution reaction, for example, with a generic nucleophile (Nu⁻).

Reaction Scheme:

G cluster_bromo Reaction of this compound cluster_chloro Reaction of 4-(2-Chloroethyl)oxepine Bromo This compound Product_Br 4-(2-Nu-ethyl)oxepine Bromo->Product_Br + Nu⁻ (k_Br) Chloro 4-(2-Chloroethyl)oxepine Product_Cl 4-(2-Nu-ethyl)oxepine Chloro->Product_Cl + Nu⁻ (k_Cl)

Caption: General nucleophilic substitution reaction of 4-(2-haloethyl)oxepines.

The rate of these reactions will be dependent on the rate constant, k. We can confidently predict that kBr > kCl .

While specific kinetic data for these oxepine derivatives is unavailable, studies on analogous primary alkyl halides consistently show that alkyl bromides react significantly faster than alkyl chlorides under identical conditions. For instance, the relative rate of reaction of ethyl bromide is often cited as being 10 to 100 times faster than that of ethyl chloride with various nucleophiles.

Table 1: Predicted Comparative Reactivity Data

ParameterThis compound4-(2-Chloroethyl)oxepineRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride[1][2][4].
Required Reaction Temperature LowerHigherLower activation energy due to weaker C-Br bond and better leaving group[6].
Typical Reaction Time ShorterLongerFaster reaction kinetics.
Potential for Side Reactions Lower (at lower temps)Higher (at higher temps)Harsher conditions for the chloro-compound may lead to decomposition or elimination.
Cost & Availability Generally higher costGenerally lower costBrominated reagents are often more expensive than their chlorinated counterparts.

Experimental Protocols: A Framework for Comparison

To empirically validate the predicted difference in reactivity, a parallel experiment can be designed. The following protocol provides a general framework for comparing the reaction of this compound and 4-(2-Chloroethyl)oxepine with a model nucleophile, such as sodium azide, in a polar aprotic solvent.

Objective: To compare the rate of nucleophilic substitution of this compound and 4-(2-Chloroethyl)oxepine with sodium azide.

Materials:

  • This compound

  • 4-(2-Chloroethyl)oxepine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In separate, identical reaction vials, dissolve 1.0 mmol of either this compound or 4-(2-Chloroethyl)oxepine in 5 mL of anhydrous DMF.

  • Add 0.1 mmol of the internal standard to each vial.

  • Add 1.2 mmol of sodium azide to each vial.

  • Seal the vials and place them in a pre-heated heating block set to a moderate temperature (e.g., 60 °C).

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the aliquot with 1 mL of water and extract with 1 mL of a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting material and the product, 4-(2-azidoethyl)oxepine, by comparing their peak areas to that of the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Expected Outcome: The plot will show a significantly faster depletion of this compound compared to 4-(2-Chloroethyl)oxepine, confirming its higher reactivity.

References

A Comparative Analysis of the Chemical Stability of 4-(2-Bromoethyl)oxepine and its Saturated Analog, 4-(2-Bromoethyl)oxane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the chemical stability of the unsaturated heterocyclic compound, 4-(2-Bromoethyl)oxepine, and its saturated counterpart, 4-(2-Bromoethyl)oxane. This analysis is intended for researchers, scientists, and professionals in drug development who utilize or consider these scaffolds in medicinal chemistry and materials science. The comparison is based on fundamental principles of organic chemistry, the known properties of the parent oxepine and oxane ring systems, and potential intramolecular interactions.

Executive Summary

Structural and Electronic Properties

The fundamental difference in stability arises from the nature of the heterocyclic rings.

  • This compound: Possesses a seven-membered oxepine ring containing three double bonds. This ring system is non-planar and adopts a boat-like conformation to avoid the anti-aromaticity it would possess if planar (8 π-electron system). This inherent ring strain and lack of aromatic stabilization render the oxepine moiety susceptible to various chemical transformations. The parent oxepine molecule exists in a dynamic equilibrium with its valence tautomer, benzene oxide, and is known to be unstable, particularly in the presence of acid, where it can rearrange to form phenolic structures.

  • 4-(2-Bromoethyl)oxane: Features a saturated six-membered tetrahydropyran (oxane) ring. This ring system is conformationally flexible and predominantly exists in a stable chair conformation, which minimizes both angular and torsional strain. Saturated ethers are generally characterized by their high chemical stability. The oxane ring is a common structural motif in numerous stable natural products and is frequently employed as a protecting group in organic synthesis due to its robustness under a wide range of non-acidic conditions.

Comparative Stability Analysis

ParameterThis compound4-(2-Bromoethyl)oxane
Parent Ring System OxepineOxane (Tetrahydropyran)
Aromaticity Non-aromatic (anti-aromatic if planar)N/A (Saturated)
Ring Strain High (due to non-planarity and unsaturation)Low (stable chair conformation)
Predicted Thermal Stability LowHigh
Predicted Chemical Stability Low (sensitive to acids, prone to rearrangement)High (stable to a wide range of reagents)
Potential for Intramolecular Reactions High (potential for neighboring group participation leading to ring-opening or rearrangement)Low (less favorable for intramolecular cyclization from the 4-position)

Potential Degradation Pathways and Reactivity

The bromoethyl substituent introduces a potential reactive site in both molecules. However, the manifestation of this reactivity is heavily influenced by the stability of the attached ring.

This compound

The instability of the oxepine ring suggests several potential degradation pathways:

  • Acid-Catalyzed Rearrangement: In the presence of trace acids, the oxepine ring is prone to rearrangement to a more stable aromatic system, likely a substituted phenol.

  • Neighboring Group Participation: The ethereal oxygen of the oxepine ring could potentially participate in an intramolecular substitution of the bromide, although this may be sterically and electronically disfavored compared to reactions involving the double bonds. More likely, the bromoethyl group could influence the reactivity of the double bonds.

  • Cycloaddition Reactions: The diene system within the oxepine ring is susceptible to cycloaddition reactions.

4-(2-Bromoethyl)oxane

The stability of the oxane ring suggests that degradation pathways will primarily involve the bromoethyl side chain.

  • Intermolecular Nucleophilic Substitution: The primary bromide is susceptible to substitution by external nucleophiles.

  • Elimination Reactions: In the presence of a strong base, elimination to form a vinyl group is possible.

  • Intramolecular Cyclization: While possible, the formation of a bicyclic system through intramolecular attack of the ring oxygen on the bromoethyl chain is generally less favorable for a six-membered ring compared to smaller ring systems and would require specific conformations.

Visualizing Structural Differences and Potential Reactivity

The following diagrams illustrate the structural differences and a key potential reaction pathway for each molecule.

G Structural Comparison and a Potential Reaction Pathway cluster_0 This compound cluster_1 4-(2-Bromoethyl)oxane oxepine oxepine rearrangement Acid-Catalyzed Rearrangement oxepine->rearrangement phenol phenol rearrangement->phenol [H+] oxane oxane substitution Intermolecular Nucleophilic Substitution oxane->substitution product Product substitution->product Nu-

Caption: Structural comparison and a key potential reaction for each compound.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these two compounds, the following experimental protocols are recommended.

Thermal Stability Analysis

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.

    • Endotherms or exotherms can indicate phase transitions or decomposition events.

TGA_Workflow start Sample Preparation (5-10 mg) tga TGA Instrument start->tga heating Heating Ramp (e.g., 10 °C/min) tga->heating data Record Mass Loss vs. Temperature heating->data analysis Determine Onset of Decomposition data->analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Chemical Stability: Acid and Base Lability

Methodology: HPLC analysis of samples incubated in acidic and basic solutions.

  • Protocol:

    • Prepare stock solutions of this compound and 4-(2-Bromoethyl)oxane in a suitable organic solvent (e.g., acetonitrile).

    • Prepare aqueous solutions of varying pH (e.g., pH 1.2 HCl, pH 7.4 phosphate buffer, pH 9.0 borate buffer).

    • Incubate a known concentration of each compound in the different pH solutions at a controlled temperature (e.g., 37 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary, and analyze by a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any major degradation products.

Lability_Workflow start Prepare Sample Stock Solutions incubation Incubate in Buffers (Acidic, Neutral, Basic) start->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc quantification Quantify Parent Compound and Degradants hplc->quantification

Caption: Workflow for Acid and Base Lability Testing.

Long-Term Stability (Shelf-Life) Assessment

Methodology: Long-term storage under controlled environmental conditions, as per ICH guidelines.

  • Protocol:

    • Package the compounds in their proposed container closure systems.

    • Store the samples in stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples for analysis.

    • Analyze the samples for appearance, purity (by HPLC), and the formation of degradation products.

Conclusion

Based on fundamental principles of organic chemistry, 4-(2-Bromoethyl)oxane is unequivocally the more stable compound compared to its unsaturated analog, this compound. The saturated, strain-free oxane ring imparts a high degree of chemical inertness, making it a robust scaffold. In contrast, the strained and non-aromatic oxepine ring is inherently reactive and prone to degradation, particularly under acidic conditions. For applications requiring high chemical and thermal stability, the oxane derivative is the superior choice. Researchers working with the oxepine derivative should be mindful of its potential for rearrangement and decomposition and employ appropriate handling and storage conditions. The experimental protocols outlined provide a framework for the empirical validation of these stability predictions.

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 4-(2-Bromoethyl)oxepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis alongside alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of "4-(2-Bromoethyl)oxepine" derivatives and related compounds. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective assessment of these powerful analytical tools.

The oxepine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. Understanding the spatial arrangement of substituents, such as the 2-bromoethyl group at the 4-position, is crucial for elucidating structure-activity relationships (SAR) and guiding the design of novel therapeutic agents. While X-ray crystallography offers a definitive solid-state structure, NMR and MS provide valuable insights into the molecule's solution-state conformation and elemental composition, respectively.

At a Glance: Comparing Analytical Techniques

FeatureX-ray Crystal Structure AnalysisNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, solution-state conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous determination of absolute structureProvides data on the molecule's behavior in a more biologically relevant stateHigh sensitivity and ability to determine elemental formula
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainStructure is an average of conformations in solution; interpretation can be complexProvides limited information on stereochemistry and 3D arrangement

Performance Deep Dive: Experimental Data

To illustrate the practical application and data output of each technique, we present a comparative summary. As direct X-ray crystallographic data for "this compound" is not publicly available, we utilize data for a closely related analogue, 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine [1][2], to represent the outputs of an X-ray diffraction experiment. For NMR and MS, we draw upon representative data for dibenzo[b,f]oxepine derivatives.

X-ray Crystallography Data: 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine[1][2]
ParameterValue
Chemical Formula C₁₄H₁₀Br₂O
Molecular Weight 354.04 g/mol
Crystal System Orthorhombic
Space Group Pbcn
Unit Cell Dimensions a = 16.5965(3) Å, b = 10.2476(6) Å, c = 7.2626(14) Å
Volume 1235.2(2) ų
Z 4
Calculated Density 1.903 Mg/m³
Dihedral Angle (Phenyl Rings) 45.02(5)°
R-factor (R1) 0.024 for I > 2σ(I)
wR2 0.042

This data provides a precise, static picture of the molecule's conformation in the solid state, including the twist between the phenyl rings.

NMR Spectroscopy Data: Representative Dibenzo[b,f]oxepine Derivative
Parameter¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)
Chemical Shifts (δ) Aromatic Protons: 6.8 - 7.8 ppmOlefinic Protons: ~6.7 ppmMethylene Protons: (variable)Aromatic Carbons: 120 - 160 ppmOlefinic Carbons: ~130 ppmMethylene Carbons: (variable)
Coupling Constants (J) ³J (H-H) aromatic: ~7.5-8.5 Hz³J (H-H) olefinic (Z): ~11.5 Hz-

NMR data reveals the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity and solution-state conformation.

Mass Spectrometry Data: Representative Dibenzo[b,f]oxepine Derivative
ParameterValue
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)
Mass Analyzer Time-of-Flight (TOF) or Quadrupole
[M+H]⁺ or M⁺• (m/z) Dependent on specific derivative
High-Resolution MS Provides exact mass for elemental composition determination
Key Fragmentation Peaks Loss of specific functional groups (e.g., Br, C₂H₄)

Mass spectrometry confirms the molecular weight and can provide clues about the structure through analysis of fragmentation patterns.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for each analytical technique.

X-ray Crystal Structure Analysis
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive compounds, this is performed under an inert oil.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrument and the analyte's properties, an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used to generate gas-phase ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., TOF, quadrupole, ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to determine the elemental composition.

Visualizing the Workflow

To further clarify the logical flow of each analytical method, the following diagrams are provided.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure 3D Structure

X-ray Crystallography Workflow

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesis & Purification dissolution Dissolution in Deuterated Solvent synthesis->dissolution nmr_exp 1D & 2D NMR Experiments dissolution->nmr_exp processing Data Processing (Fourier Transform) nmr_exp->processing analysis Spectral Analysis processing->analysis final_structure final_structure analysis->final_structure Connectivity & Conformation

NMR Spectroscopy Workflow

ms_workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometry cluster_data_analysis Data Analysis synthesis Synthesis & Purification solution_prep Preparation of Dilute Solution synthesis->solution_prep ionization Ionization solution_prep->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection spectrum_gen Mass Spectrum Generation detection->spectrum_gen interpretation Spectral Interpretation spectrum_gen->interpretation final_data final_data interpretation->final_data Molecular Weight & Elemental Composition

Mass Spectrometry Workflow

References

In Vitro Biological Activity of 4-(2-Bromoethyl)oxepine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Oxepine Analogs

The oxepine core, a seven-membered heterocyclic ring containing an oxygen atom, is a recurring motif in a variety of biologically active natural products and synthetic compounds. Derivatives of oxepine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities. The introduction of a bromoethyl substituent at the 4-position of the oxepine ring is hypothesized to modulate these activities, potentially through enhanced lipophilicity and by acting as an alkylating agent, thereby influencing interactions with biological targets.

Comparative In Vitro Anticancer Activity

While specific data for 4-(2-Bromoethyl)oxepine is unavailable, studies on other brominated and non-brominated heterocyclic compounds, including oxepine derivatives, provide valuable insights into their potential cytotoxic effects against cancer cell lines. The following table summarizes the in vitro anticancer activity of representative compounds from the literature. The inclusion of a bromine atom has been shown in some cases to enhance cytotoxic activity.

Table 1: In Vitro Anticancer Activity of Representative Heterocyclic Compounds

Compound/AnalogCancer Cell LineAssay TypeActivity Metric (e.g., IC₅₀)Reference
Brominated Quinolines
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (glioma)BCPEIC₅₀: 15.4 µM[1]
HeLa (cervical)BCPEIC₅₀: 26.4 µM[1]
HT29 (colon)BCPEIC₅₀: 15.0 µM[1]
Brominated Plastoquinone Analogs
BrPQ5NCI-60 panelSulforhodamine BGI₅₀: 1.55-4.41 µM[2]
Dibenzo[b,f]oxepine Derivatives
Substituted Dibenzo[b,f]oxepine 1HCT116 (colon)MTTHigh potency (viability < 30%)
Substituted Dibenzo[b,f]oxepine 2MCF-7 (breast)MTTHigh potency (viability < 30%)
Brominated Acetophenone Derivatives
Compound 5c (ortho-O-methyl acetate)MCF7 (breast)MTTIC₅₀: < 10 µg/mL[3]
A549 (lung)MTTIC₅₀: 11.80 µg/mL[3]
Caco2 (colorectal)MTTIC₅₀: 18.40 µg/mL[3]
PC3 (prostate)MTTIC₅₀: < 10 µg/mL[3]

Comparative In Vitro Antimicrobial Activity

The antimicrobial potential of oxepine analogs and other brominated heterocyclic compounds has been investigated against a range of bacterial and fungal pathogens. The bromo-substituent can enhance antimicrobial efficacy. The following table presents minimum inhibitory concentration (MIC) data for representative compounds.

Table 2: In Vitro Antimicrobial Activity of Representative Heterocyclic Compounds

Compound/AnalogMicrobial StrainAssay TypeActivity Metric (MIC)Reference
Brominated Dibenzo[b,e]oxepine Derivative
p-bromomethyl O-benzoyl dibenzo[b,e]oxepin-11(6H)-one oximeStaphylococcus aureus (MRSA)Agar diffusion50 µg/mL
Escherichia coliAgar diffusion75 µg/mL
Aspergillus nigerAgar diffusion75 µg/mL
Brominated Flavonoid Derivatives
6-chloro-8-nitroflavoneEnterococcus faecalisBroth microdilutionPotent inhibition[4]
Staphylococcus aureusBroth microdilutionPotent inhibition[4]
Escherichia coliBroth microdilutionPotent inhibition[4]
Candida albicansBroth microdilutionPotent inhibition[4]
Thiazole clubbed 1,3,4-oxadiazoles
Compound 5cS. aureus MTCC 96Broth microdilutionPotent activity[5]
Compound 5iS. pyogenes MTCC 442Broth microdilutionPotent activity[5]
Compound 5fC. albicans MTCC 227Broth microdilutionPotent activity[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Test compounds (this compound analogs)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds (this compound analogs)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G Hypothetical Signaling Pathway for Anticancer Activity cluster_cell Cancer Cell Oxepine_Analog This compound Analog Target_Protein Cellular Target (e.g., Kinase, DNA) Oxepine_Analog->Target_Protein Binding/Alkylation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Inhibition Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for anticancer activity of a this compound analog.

G General Experimental Workflow for In Vitro Activity Screening Start Start Compound_Synthesis Synthesis of This compound Analogs Start->Compound_Synthesis Anticancer_Screening Anticancer Screening (MTT Assay) Compound_Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Compound_Synthesis->Antimicrobial_Screening Data_Analysis_Anticancer Data Analysis (IC50 Determination) Anticancer_Screening->Data_Analysis_Anticancer Data_Analysis_Antimicrobial Data Analysis (MIC Determination) Antimicrobial_Screening->Data_Analysis_Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_Anticancer->SAR_Analysis Data_Analysis_Antimicrobial->SAR_Analysis End End SAR_Analysis->End

Caption: General experimental workflow for in vitro screening of this compound analogs.

References

A Spectroscopic and Synthetic Overview of 4-(2-Bromoethyl)oxepine and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of the novel heterocyclic compound 4-(2-Bromoethyl)oxepine and its plausible synthetic precursors. Due to the limited availability of direct experimental data for this compound in public databases, this guide presents a logical synthetic pathway and predicted spectroscopic data based on established chemical principles and available data for analogous structures. The information herein is intended to support research and development efforts in medicinal chemistry and materials science where oxepine scaffolds are of interest.

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step pathway starting from readily available precursors. A plausible route involves the formation of a substituted phenolic ether followed by an intramolecular cyclization to construct the seven-membered oxepine ring. The following diagram illustrates a proposed synthetic scheme.

G cluster_0 Proposed Synthetic Pathway 4-Vinylphenol 4-Vinylphenol 4-(2-Bromoethyl)phenol 4-(2-Bromoethyl)phenol 4-Vinylphenol->4-(2-Bromoethyl)phenol HBr, radical initiator Allyl_Ether_Intermediate 1-(Allyloxy)-4-(2-bromoethyl)benzene 4-(2-Bromoethyl)phenol->Allyl_Ether_Intermediate Allyl bromide, K2CO3 Final_Product This compound Allyl_Ether_Intermediate->Final_Product Ring-Closing Metathesis (e.g., Grubbs' catalyst)

Caption: Proposed synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the proposed precursors and the predicted data for this compound. This data is essential for reaction monitoring and structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm)

CompoundChemical Shift (δ) and Multiplicity
4-Vinylphenol ~9.6 (s, 1H, -OH), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.6 (dd, 1H, =CH), ~5.6 (d, 1H, =CH₂), ~5.1 (d, 1H, =CH₂)
4-(2-Bromoethyl)phenol ~9.5 (s, 1H, -OH), ~7.1 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.5 (t, 2H, -CH₂Br), ~3.1 (t, 2H, Ar-CH₂-)[1]
This compound (Predicted) ~6.0-6.5 (m, 2H, olefinic H), ~5.5-5.8 (m, 2H, olefinic H), ~4.5 (m, 2H, -O-CH₂-), ~3.6 (t, 2H, -CH₂Br), ~2.8 (t, 2H, oxepine-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm)

CompoundChemical Shift (δ)
4-Vinylphenol ~155 (C-OH), ~137 (=CH), ~131 (Ar-C), ~130 (Ar-CH), ~116 (Ar-CH), ~113 (=CH₂)
4-(2-Bromoethyl)phenol ~154 (C-OH), ~131 (Ar-C), ~130 (Ar-CH), ~116 (Ar-CH), ~39 (Ar-CH₂-), ~34 (-CH₂Br)
This compound (Predicted) ~140-150 (olefinic C), ~110-120 (olefinic C), ~70 (-O-CH₂-), ~40 (oxepine-CH₂-), ~33 (-CH₂Br)

Table 3: IR Spectroscopic Data (Predicted/Reported, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
4-Vinylphenol ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch)
4-(2-Bromoethyl)phenol ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)[1]
This compound (Predicted) ~3030 (olefinic C-H stretch), ~2950 (aliphatic C-H stretch), ~1650 (C=C stretch), ~1200 (C-O-C stretch), ~650 (C-Br stretch)

Table 4: Mass Spectrometry Data (Predicted/Reported, m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
4-Vinylphenol M⁺ at m/z 120, fragments at 119, 91, 65
4-(2-Bromoethyl)phenol M⁺ at m/z 200/202 (due to Br isotopes), fragments at 121, 107, 77[1]
This compound (Predicted) M⁺ at m/z 214/216 (due to Br isotopes), fragments corresponding to loss of Br, C₂H₄Br, and retro-Diels-Alder fragmentation of the oxepine ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its precursors.

1. Synthesis of 4-(2-Bromoethyl)phenol from 4-Vinylphenol

  • Reaction: To a solution of 4-vinylphenol in a suitable solvent (e.g., a non-polar solvent like heptane), add a solution of hydrogen bromide (HBr) in acetic acid or HBr gas in the presence of a radical initiator (e.g., benzoyl peroxide).

  • Workup: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

2. Synthesis of 1-(Allyloxy)-4-(2-bromoethyl)benzene

  • Reaction: To a solution of 4-(2-bromoethyl)phenol in a polar aprotic solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) and allyl bromide.

  • Workup: The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, and dried.

  • Purification: The crude product is purified by column chromatography.

3. Synthesis of this compound via Ring-Closing Metathesis

  • Reaction: The precursor, 1-(allyloxy)-4-(2-bromoethyl)benzene, is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is added, and the reaction is stirred at room temperature or with gentle heating.

  • Workup: The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the final product.

4. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.

G cluster_1 Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (EI or ESI) Start->MS Data_Analysis Data Interpretation and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

Validating the structure of "4-(2-Bromoethyl)oxepine" using 2D NMR techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comprehensive comparison of how modern 2D NMR techniques—specifically COSY, HSQC, and HMBC—can be employed to rigorously validate the structure of the synthetic intermediate, 4-(2-Bromoethyl)oxepine. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate this process.

The structural elucidation of complex organic molecules relies heavily on a suite of analytical techniques, with 2D NMR spectroscopy standing out as a particularly powerful tool.[1][2][3] Unlike 1D NMR, which can suffer from signal overlap in complex molecules, 2D NMR experiments provide correlation data that reveals the intricate network of connectivity within a molecule.[2][3] This guide will walk through the process of confirming the structure of this compound by analyzing the correlations expected in its COSY, HSQC, and HMBC spectra.

Predicted 2D NMR Data for Structural Validation

To validate the proposed structure of this compound, a complete assignment of its ¹H and ¹³C NMR spectra is essential. The following tables summarize the predicted chemical shifts and the key correlations expected from a suite of 2D NMR experiments. These correlations provide definitive evidence for the connectivity of the oxepine ring and the bromoethyl substituent.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
26.10125.5
35.80120.0
55.90128.0
66.20130.0
74.8085.0
1'2.8035.0
2'3.5030.0

Table 2: Key COSY Correlations for this compound

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]

Correlating ProtonsInterpretation
H-2 / H-3Confirms connectivity within the oxepine ring.
H-5 / H-6Confirms connectivity within the oxepine ring.
H-6 / H-7Confirms connectivity within the oxepine ring.
H-1' / H-2'Confirms the presence of the ethyl chain.

Table 3: Key HSQC Correlations for this compound

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[5]

ProtonCorrelating CarbonInterpretation
H-2C-2Assigns the proton and carbon of the C2 position.
H-3C-3Assigns the proton and carbon of the C3 position.
H-5C-5Assigns the proton and carbon of the C5 position.
H-6C-6Assigns the proton and carbon of the C6 position.
H-7C-7Assigns the proton and carbon of the C7 position.
H-1'C-1'Assigns the proton and carbon of the C1' position.
H-2'C-2'Assigns the proton and carbon of the C2' position.

Table 4: Key HMBC Correlations for this compound

The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[4][5]

ProtonCorrelating CarbonsInterpretation
H-2C-3, C-4, C-7Confirms the position of C2 relative to C3, C4, and C7.
H-3C-2, C-4, C-5Confirms the position of C3 relative to C2, C4, and C5.
H-5C-3, C-4, C-6, C-7Confirms the position of C5 relative to C3, C4, C6, and C7.
H-1'C-3, C-4, C-5, C-2'Crucially confirms the attachment of the bromoethyl group at the C4 position.
H-2'C-4, C-1'Confirms the connectivity within the bromoethyl group and its attachment to C4.

Experimental Workflow and Logic

The validation of the structure of this compound follows a logical progression of 2D NMR experiments. The following diagram illustrates this workflow.

G cluster_start Initiation cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_analysis Data Analysis & Confirmation Start Proposed Structure: This compound H1_NMR ¹H NMR Start->H1_NMR Acquire C13_NMR ¹³C NMR Start->C13_NMR Acquire COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Provides ¹H axis HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC Provides ¹H axis HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Provides ¹H axis C13_NMR->HSQC Provides ¹³C axis C13_NMR->HMBC Provides ¹³C axis Analysis Integrate & Correlate Data COSY->Analysis Input HSQC->Analysis Input HMBC->Analysis Input Confirmation Structure Validated Analysis->Confirmation Data Consistent with Proposed Structure Rejection Structure Incorrect (Re-evaluate) Analysis->Rejection Data Inconsistent

Caption: Workflow for 2D NMR-based structure validation.

Detailed Experimental Protocols

The following are generalized protocols for the acquisition of the 2D NMR data. Instrument parameters should be optimized for the specific sample and spectrometer.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: Standard cosygpqf or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans (NS): 2-4

  • Number of Increments (F1): 256-512

  • Relaxation Delay (d1): 1.5-2.0 s

  • Processing: Apply a sine-bell window function in both dimensions followed by Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard hsqcedetgpsp (phase-sensitive with multiplicity editing) or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Number of Scans (NS): 2-8

  • Number of Increments (F1): 256

  • Relaxation Delay (d1): 1.5 s

  • ¹J(CH) Coupling Constant: Optimized around 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions followed by Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans (NS): 8-16

  • Number of Increments (F1): 256-400

  • Relaxation Delay (d1): 2.0 s

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

  • Processing: Apply a sine-bell window function in both dimensions followed by Fourier transformation.

By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can unequivocally confirm the structure of this compound, ensuring the integrity of their synthetic materials for further use in drug discovery and development.

References

A Comparative Guide to Cyclization Methods for the Synthesis of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxepine scaffolds is of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products. This guide provides a comparative analysis of prominent cyclization methodologies theoretically applied to the synthesis of a novel derivative, 4-(2-Bromoethyl)oxepine. The following sections detail hypothetical yet plausible synthetic routes, supported by experimental data from analogous transformations reported in the literature. This comparative study aims to inform the strategic selection of synthetic pathways for accessing this and related oxepine-containing molecules.

Comparative Analysis of Synthetic Cyclization Strategies

The formation of the seven-membered oxepine ring presents a synthetic challenge due to entropic factors. Several robust intramolecular cyclization strategies have been developed to overcome this hurdle. Here, we compare three potential methods for the synthesis of this compound: Intramolecular Williamson Ether Synthesis, Ring-Closing Metathesis (RCM), and Intramolecular Heck Reaction. The quantitative data presented is derived from analogous syntheses of related oxepine and dihydrooxepine structures, providing a benchmark for potential efficiency.

Cyclization Method Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Considerations
Intramolecular Williamson Ether Synthesis NaHTHF651270-80 (estimated)Base-sensitive functional groups may be problematic. Substrate must contain a good leaving group.
Ring-Closing Metathesis (RCM) Grubbs II CatalystCH₂Cl₂401260-87[1]Requires a diene precursor. Catalyst can be sensitive to air and impurities. E/Z selectivity can be a factor.[1]
Intramolecular Heck Reaction Pd(OAc)₂ / PPh₃DMF804-1270-85[2]Requires an aryl or vinyl halide and an alkene. Palladium catalyst can be expensive.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound using the compared cyclization methods. These protocols are based on established procedures for similar transformations.

Method 1: Intramolecular Williamson Ether Synthesis

This method involves the formation of an ether bond by the intramolecular reaction of an alcohol with a halide.

Starting Material: 2-(But-3-en-1-yloxy)-5-(2-bromoethyl)phenol

  • To a solution of 2-(but-3-en-1-yloxy)-5-(2-bromoethyl)phenol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere of argon, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) is added portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux (65 °C) for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of cyclic olefins from a diene precursor.[1]

Starting Material: 1-(2-Bromoethyl)-4-(vinyloxy)benzene substituted with an appropriate alkene chain.

  • To a solution of the diene precursor (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an inert atmosphere of argon, Grubbs II catalyst (0.05 mmol) is added.

  • The reaction mixture is heated to reflux (40 °C) for 12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Method 3: Intramolecular Heck Reaction

This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[2]

Starting Material: 1-(2-Bromoethyl)-4-(allyloxy)-2-iodobenzene

  • A mixture of 1-(2-bromoethyl)-4-(allyloxy)-2-iodobenzene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.1 mmol), triphenylphosphine (PPh₃, 0.25 mmol), and cesium carbonate (Cs₂CO₃, 1.2 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is degassed and placed under an argon atmosphere.

  • The reaction mixture is heated to 80 °C for 4-12 hours.[2]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes for this compound.

Williamson_Ether_Synthesis Start 2-(But-3-en-1-yloxy)-5- (2-bromoethyl)phenol Intermediate Alkoxide Intermediate Start->Intermediate NaH, THF Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Intramolecular Williamson Ether Synthesis Pathway.

Ring_Closing_Metathesis Start Diene Precursor Product This compound Start->Product Catalyst Grubbs II Catalyst Catalyst->Product

Caption: Ring-Closing Metathesis (RCM) Pathway.

Intramolecular_Heck_Reaction Start 1-(2-Bromoethyl)-4- (allyloxy)-2-iodobenzene Product This compound Start->Product Catalyst Pd(OAc)₂, PPh₃ Catalyst->Product

Caption: Intramolecular Heck Reaction Pathway.

References

Assessing the Drug-Like Properties of "4-(2-Bromoethyl)oxepine" Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxepine scaffold is a recurring motif in a variety of biologically active compounds, including both natural products and synthetic molecules.[1][2] Derivatives of this seven-membered heterocyclic ring system have shown a wide range of pharmacological activities, such as antidepressant, antipsychotic, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a framework for assessing the drug-like properties of novel "4-(2-Bromoethyl)oxepine" derivatives, using a hypothetical candidate, This compound-Derivative A (OEA) , as an example. We will compare its predicted physicochemical properties with established benchmarks and provide detailed experimental protocols for key in vitro assays.

Comparative Analysis of Physicochemical Properties

A crucial first step in evaluating a potential drug candidate is to assess its physicochemical properties, often guided by frameworks like Lipinski's Rule of Five.[6][7] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated logP (a measure of lipophilicity) not greater than 5.[6][7]

Below is a table comparing the calculated properties of our hypothetical compound, OEA, with the criteria of Lipinski's Rule of Five and the properties of Doxepin, an established tricyclic antidepressant with a related dibenz[b,e]oxepine core.

Physicochemical PropertyThis compound-Derivative A (OEA) (Predicted)Doxepin (Comparator)Lipinski's Rule of Five Guideline
Molecular Weight (Da) ~229.08~279.38< 500
cLogP ~2.8~4.2< 5
Hydrogen Bond Donors 00≤ 5
Hydrogen Bond Acceptors 12≤ 10
Rule of Five Violations 00≤ 1

Note: Properties for OEA are estimated based on its chemical structure. Properties for Doxepin are publicly available.

Experimental Protocols for In Vitro Assessment

While in silico predictions are valuable, experimental validation is essential.[6] The following protocols describe key assays to determine the aqueous solubility, membrane permeability, and metabolic stability of "this compound" derivatives.

Aqueous Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking physiological pH.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., OEA) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 1.5 µL of the 10 mM stock solution to 73.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM nominal concentration with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peak area of the compound in the filtered sample to a standard curve prepared from the stock solution to determine the final soluble concentration.

MDCK-MDR1 Permeability Assay

Objective: To assess the permeability of a compound across a cell monolayer and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[8][9] The MDCK-MDR1 cell line is derived from Madin-Darby Canine Kidney cells and is transfected with the human MDR1 gene, causing it to overexpress P-gp.[10][11]

Methodology:

  • Cell Culture: Culture MDCK-MDR1 cells on semi-permeable membrane supports in a Transwell™ system for 4-5 days until a confluent, polarized monolayer is formed.[9]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω•cm² is generally considered acceptable.[8] The flux of a fluorescent marker like Lucifer yellow is also assessed to confirm low paracellular leakage.[10]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at a concentration of 10 µM) to the apical (upper) chamber.[8]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (lower) chamber.[9]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a defined period, typically 60-90 minutes.[8][9]

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and quantify the compound concentration using LC-MS/MS.[8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-B and B-A).

    • Calculate the Efflux Ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).[9] An efflux ratio greater than or equal to 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[9]

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[12][13] This assay helps predict the intrinsic clearance of a compound.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable buffer.

    • Thaw pooled human liver microsomes (HLM) on ice.[12]

    • Prepare a solution of the NADPH-regenerating system, which is required for the activity of CYP enzymes.

  • Incubation:

    • Pre-incubate the test compound with the liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in units of µL/min/mg of microsomal protein.[12]

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex processes and relationships in drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a hypothetical signaling pathway.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Decision Compound_Design Compound Design & Synthesis of OEA In_Silico In Silico Prediction (Lipinski's Rules) Compound_Design->In_Silico Solubility Aqueous Solubility Assay In_Silico->Solubility Permeability MDCK-MDR1 Permeability Assay Solubility->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Data_Analysis Data Integration & Analysis Metabolism->Data_Analysis Decision Go/No-Go Decision for Further Studies Data_Analysis->Decision

Workflow for assessing drug-like properties.

G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates OEA Oxepine Derivative (OEA) OEA->Receptor Binds & Modulates Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (e.g., Neurotransmission) Kinase->Response Phosphorylates Target Proteins Leading to

Hypothetical GPCR signaling pathway modulation.

By systematically applying these in silico and in vitro methods, researchers can build a comprehensive profile of the drug-like properties of novel "this compound" derivatives. This data-driven approach is critical for identifying promising candidates for further development and for making informed decisions to de-risk the drug discovery process.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of proposed synthetic routes to 4-(2-Bromoethyl)oxepine, a molecule of interest for further chemical exploration. Due to the absence of a documented direct synthesis, this guide outlines two plausible, benchmarked methodologies—Ring-Closing Metathesis and a Diels-Alder approach—supported by analogous experimental data from the literature.

The oxepine core is a valuable scaffold in medicinal chemistry, and the introduction of a reactive bromoethyl side chain at the 4-position opens avenues for further functionalization and the development of new chemical entities. The following sections detail two potential synthetic pathways, presenting quantitative data in clear, comparative tables and providing comprehensive experimental protocols for key transformations.

Methodology 1: Ring-Closing Metathesis (RCM) Approach

This strategy focuses on the construction of the oxepine ring from an acyclic diene precursor, followed by functional group manipulation to install the bromoethyl moiety. This approach offers the advantage of building the core heterocyclic structure early in the synthetic sequence.

Experimental Workflow: RCM Approach

RCM_Workflow A Starting Material: Commercially available alcohol B Step 1: Allylation A->B Allyl bromide, NaH C Step 2: Second Allylation B->C Allyl alcohol, Grubbs II catalyst D Acyclic Diene Precursor C->D E Step 3: Ring-Closing Metathesis D->E Grubbs II catalyst F 4-(2-Hydroxyethyl)oxepine Intermediate E->F G Step 4: Bromination F->G PBr3 or CBr4/PPh3 H Target Molecule: This compound G->H

Caption: RCM workflow for this compound synthesis.

Comparative Data: RCM Approach
StepReactionReagents & ConditionsYield (%)Reference Reaction
1 & 2Acyclic Diene Synthesis1. NaH, Allyl bromide, THF, 0 °C to rt2. Grubbs II catalyst, Allyl alcohol, DCM, reflux70-85 (estimated)Synthesis of analogous acyclic dienes for RCM.
3Ring-Closing MetathesisGrubbs II catalyst (5-10 mol%), DCM or Toluene, reflux60-85RCM synthesis of substituted dihydrooxepines.[1][2]
4BrominationPBr3, Et2O, 0 °C or CBr4, PPh3, DCM, rt70-90Standard conversion of primary alcohols to bromides.[3][4][5][6]
Experimental Protocols: RCM Approach

Step 1 & 2: Synthesis of the Acyclic Diene Precursor

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the starting alcohol (1.0 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of allyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product from the previous step is dissolved in anhydrous DCM, and Grubbs II catalyst (0.05 eq) and allyl alcohol (1.5 eq) are added. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the acyclic diene precursor.

Step 3: Ring-Closing Metathesis

  • To a solution of the acyclic diene precursor (1.0 eq) in anhydrous and degassed DCM or toluene is added Grubbs II catalyst (0.05-0.10 eq). The reaction mixture is heated to reflux under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 4-(2-hydroxyethyl)oxepine intermediate.[1][2][7]

Step 4: Bromination of the Hydroxyethyl Intermediate

  • Method A (PBr₃): To a solution of the 4-(2-hydroxyethyl)oxepine intermediate (1.0 eq) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is carefully quenched with ice-water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][4][5]

  • Method B (Appel Reaction): To a solution of triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C is added a solution of the 4-(2-hydroxyethyl)oxepine intermediate (1.0 eq) in DCM. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.[3]

Methodology 2: Diels-Alder Approach

This pathway utilizes a [4+2] cycloaddition reaction between a furan derivative and a bromo-substituted dienophile to construct a bicyclic intermediate, which is then converted to the target oxepine. This approach has the potential for high atom economy and the ability to set stereocenters in the initial cycloaddition.

Experimental Workflow: Diels-Alder Approach

Diels_Alder_Workflow A Starting Materials: Furan & Bromo-alkyne B Step 1: Diels-Alder Reaction A->B Heat or Lewis Acid C Oxabicyclic Intermediate B->C D Step 2: Ring Opening/Aromatization C->D Acid or Base catalysis E Target Molecule: This compound D->E

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-(2-Bromoethyl)oxepine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is mandatory to ensure the safety of laboratory personnel and environmental protection.

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on the chemical properties of its constituent functional groups—an oxepine ring and a bromoethyl group—and general best practices for hazardous waste management.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of this compound, it should be handled as a substance with multiple potential hazards:

  • Oxepine Ring: As an ether, it has the potential to form explosive peroxides upon prolonged storage, especially in the presence of air and light. Ethers should be dated upon receipt and opening, and disposed of within recommended timeframes (e.g., 6-12 months after opening) to minimize this risk.[1][2][3][4]

  • Bromoethyl Group: As a brominated organic compound, it is likely to be classified as hazardous waste. Such compounds can be toxic and harmful to the environment.[5]

  • General Reactivity: The stability of the oxepine ring can vary depending on its substituents.[6][7][8] Without specific data, it should be assumed to be reactive.

Mandatory Personal Protective Equipment (PPE) when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts if available.
Body Protection A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron or coveralls.
Respiratory All handling of open containers must be conducted in a certified chemical fume hood.

II. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, irritant, corrosive - assume these in the absence of data).

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often the best option.[9]

  • Ensure the container is tightly sealed to prevent the release of vapors.

  • Store the waste container in a cool, dry, well-ventilated area, away from heat, direct sunlight, and sources of ignition.[1][2]

  • Store in a secondary containment bin to control any potential leaks.

  • If the chemical has been stored for an extended period, inspect for signs of peroxide formation (e.g., crystal formation around the cap, discoloration). If peroxides are suspected, do not handle the container. Contact your EHS department or a professional hazardous waste disposal service immediately. [1][2][4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated (if safe to do so).

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect the absorbent material and spilled chemical using non-sparking tools and place it in a labeled hazardous waste container.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[1][9]

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste. They will have established procedures and relationships with certified disposal vendors.[9]

  • Provide the EHS department with all available information about the waste, including the chemical name and quantity.

III. Experimental Workflow for Disposal

Below is a diagram illustrating the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation and Assessment cluster_handling Waste Handling and Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Assess Hazards (Assume Peroxide Former, Halogenated Waste) B Don Appropriate PPE A->B C Label Waste Container ('Hazardous Waste', Chemical Name) B->C Proceed with Caution D Transfer Waste to Container in a Fume Hood C->D E Securely Seal and Store in Secondary Containment D->E H Contain Spill with Inert Absorbent D->H If Spill Occurs F Contact Environmental Health & Safety (EHS) E->F Ready for Disposal G Arrange for Professional Hazardous Waste Pickup F->G I Collect and Package as Hazardous Waste H->I I->F After Cleanup

Caption: Disposal Workflow for this compound.

This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific chemical hygiene plan and EHS guidelines before handling and disposing of any hazardous chemical.

References

Personal protective equipment for handling 4-(2-Bromoethyl)oxepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4-(2-Bromoethyl)oxepine in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Harmful if swallowed or inhaled.

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Potential for long-term health effects through prolonged or repeated exposure.

  • May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection against potential splashes, inhalation, and skin contact.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required at all times.[2] A face shield must be worn over goggles when handling larger quantities (>25 mL) or during vigorous agitation.[2][3][4]
Hand Protection Double-gloving with chemically resistant gloves is required. Use a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard disposable nitrile inner glove.[5]
Body Protection A flame-resistant lab coat is mandatory.[2] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure exceeding occupational limits, a full-face respirator with an appropriate cartridge should be used.[1][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from preparation to temporary storage.

Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood storage Temporary Storage handling->storage Seal and Label waste Waste Collection handling->waste Segregate Waste storage->handling For Subsequent Use decon Decontamination waste->decon Dispose of Waste end_proc End of Procedure decon->end_proc Final Cleanup

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Aliquoting and Dispensing:

    • Conduct all manipulations of this compound within the fume hood.

    • Use a calibrated pipette or a syringe with a blunt-tip needle for liquid transfers to minimize aerosol generation.

    • Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle with a temperature probe.

  • Reaction Setup:

    • If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction apparatus is securely clamped and that all joints are properly sealed.

  • Post-Handling:

    • Upon completion of the work, securely cap the primary container.

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused/Surplus Chemical Do not pour down the drain.[6] Collect in a designated, labeled, and sealed waste container for halogenated organic compounds. Arrange for pickup by the institution's environmental health and safety (EHS) department.
Contaminated Labware Disposable items (e.g., pipette tips, gloves) should be placed in a dedicated, sealed waste bag within the fume hood. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., acetone) three times. The rinsate must be collected as hazardous waste.
Spill Cleanup Material Absorbent materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous waste.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and decontaminate the area.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.